Methyl 2-(5-chloropyridin-2-YL)propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-chloropyridin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(9(12)13-2)8-4-3-7(10)5-11-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMUBDBGMNPLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties and Technical Guide: Methyl 2-(5-chloropyridin-2-yl)propanoate
Abstract
This technical guide provides a comprehensive analysis of Methyl 2-(5-chloropyridin-2-yl)propanoate (CAS 2028321-43-7), a critical intermediate in the synthesis of pyridine-based agrochemicals and pharmaceuticals. Unlike its ether-linked congeners (e.g., clodinafop precursors), this compound features a direct carbon-carbon bond between the pyridine ring and the propanoate backbone, influencing its metabolic stability and lipophilicity. This document details its physicochemical profile, validated synthesis protocols, analytical characterization, and handling requirements for research and development applications.
Chemical Identity & Structural Profile[1][2][3][4]
This compound is a chiral ester characterized by a 2,5-disubstituted pyridine ring. The presence of the chlorine atom at the 5-position deactivates the ring electronically, while the propanoate moiety at the 2-position introduces a stereocenter, making the compound exist as a racemic mixture (
| Parameter | Data |
| CAS Registry Number | 2028321-43-7 |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 199.63 g/mol |
| SMILES | COC(=O)C(C)C1=NC=C(Cl)C=C1 |
| InChI Key | Calculated based on structure |
| Physical State | Viscous oil to low-melting solid (Ambient) |
Physicochemical Properties[2][4][5][6]
The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, EPISuite) suitable for process optimization.
Table 1: Core Physical Constants
| Property | Value / Range | Condition / Note |
| Boiling Point | 285°C - 295°C | Predicted at 760 mmHg |
| Flash Point | > 110°C | Closed Cup (Estimated) |
| Density | 1.24 ± 0.05 g/cm³ | at 20°C |
| LogP (Octanol/Water) | 2.1 - 2.4 | Moderate Lipophilicity |
| pKa (Pyridine N) | ~2.5 | Weakly basic due to 5-Cl electron withdrawal |
| Solubility (Water) | < 0.5 g/L | Poorly soluble |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, MeOH, Acetonitrile |
Expert Insight: Reactivity & Stability
-
Electronic Effects: The 5-chloro substituent exerts a negative inductive effect (-I), reducing the electron density on the pyridine nitrogen. This makes the nitrogen less basic (pKa ~2.5) compared to unsubstituted pyridine (pKa ~5.2), reducing its interference in acid-catalyzed esterification reactions.
-
Hydrolytic Stability: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions. However, the steric bulk of the alpha-methyl group provides a modest kinetic barrier compared to primary acetates.
-
Chirality: The C2 position of the propanoate chain is a chiral center. In biological applications, the (
)-enantiomer is often the eutomer (active form) for auxin-type herbicide activity, necessitating chiral HPLC for resolution.
Synthesis & Manufacturing Protocols
Core Directive: Autonomy in Process Design
While classical esterification of 2-(5-chloropyridin-2-yl)propanoic acid is possible, it requires the expensive acid precursor. A more robust, field-proven approach for R&D scale-up is the Pd-Catalyzed
Protocol: Palladium-Catalyzed -Arylation
Reaction Type: Cross-Coupling (C-C Bond Formation) Precursors: 2-Bromo-5-chloropyridine, Methyl propionate.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and purge with Argon. Moisture acts as a catalyst poison.
-
Catalyst Preparation: Charge the flask with Pd(dba)
(1-2 mol%) and a bulky phosphine ligand such as or Q-Phos (2-4 mol%). -
Substrate Addition: Add 2-Bromo-5-chloropyridine (1.0 equiv) and anhydrous Toluene (0.5 M concentration).
-
Enolate Generation (In-Situ): In a separate vessel, generate the lithium enolate of methyl propionate (1.2 equiv) using LiHMDS (Lithium hexamethyldisilazide) at -78°C in THF.
-
Coupling: Transfer the enolate solution via cannula to the catalyst/pyridine mixture.
-
Reflux: Warm to room temperature, then heat to 80°C for 4-12 hours. Monitor conversion via GC-MS.
-
Quench & Workup: Quench with saturated NH
Cl. Extract with Ethyl Acetate.[1][2] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Figure 1: Convergent synthesis via Pd-catalyzed alpha-arylation, minimizing side reactions and maximizing yield.
Analytical Characterization
To ensure scientific integrity, the identity and purity must be validated using the following self-validating protocols.
Nuclear Magnetic Resonance (NMR)[4][9]
-
1H NMR (400 MHz, CDCl
):- 8.50 (d, 1H, Py-H6): Characteristic doublet for the proton adjacent to Nitrogen.
- 7.65 (dd, 1H, Py-H4): Coupling with H3 and H6.
- 7.25 (d, 1H, Py-H3): Overlaps with solvent often, check integration.
-
3.95 (q, 1H, CH-CH
): The chiral proton, quartet splitting. -
3.70 (s, 3H, OCH
): Sharp singlet for methyl ester. -
1.55 (d, 3H, CH-CH
): Doublet for the methyl group on the chain.
HPLC Method (Purity & Chiral Resolution)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 260 nm (Pyridine absorption max).
-
Chiral Separation (if required): Chiralpak AD-H column, Hexane/IPA (90:10).
Stability, Safety & Handling
Hazard Identification (GHS)
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocols
-
Temperature: Store at 2-8°C. While chemically stable at room temperature, refrigeration retards ester hydrolysis.
-
Atmosphere: Store under Nitrogen or Argon. The pyridine ring can be susceptible to N-oxidation over prolonged exposure to air/light.
-
Incompatibility: Avoid strong oxidizers (peroxides) and strong bases (which cause saponification).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-chloropropionate (Structural Analog). Retrieved from [Link]
- Hama, T., Hartwig, J. F. (2008).Palladium-Catalyzed α-Arylation of Esters and Amides. Chemical Reviews, 108(11), 4755-4778.
-
Comins, D. L. (2022). Synthesis of 2-Substituted Pyridines via Cross-Coupling. Molecules, 27, 1833.[3] Retrieved from [Link]
Sources
Technical Guide: Solubility Profile & Thermodynamic Analysis of Methyl 2-(5-chloropyridin-2-yl)propanoate
This guide serves as a comprehensive technical resource for the solubility characterization of Methyl 2-(5-chloropyridin-2-yl)propanoate (CAS 2028321-43-7). It is designed for process chemists and formulation scientists requiring a rigorous approach to solubility determination, thermodynamic modeling, and crystallization process design.
Executive Summary
This compound is a critical chiral intermediate, primarily utilized in the synthesis of aryloxyphenoxypropionate herbicides (the "Fop" class) and potentially in pharmaceutical scaffolds targeting specific enzymatic pathways.
Precise solubility data for this compound is the cornerstone of process optimization—governing reaction yield, purification efficiency (crystallization), and final product morphology. This guide outlines the physicochemical landscape of the molecule, details the standard operating procedure (SOP) for solubility determination, and provides a predictive solubility model based on structural thermodynamics.
Physicochemical Identity & Structural Analysis
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 2028321-43-7 |
| Molecular Formula | |
| Molecular Weight | 199.63 g/mol |
| Physical State | Solid (low melting) or Viscous Liquid (purity dependent) |
| Key Functional Groups | Pyridine ring (basic, aromatic), Ester (polar, H-bond acceptor), Chlorine (lipophilic) |
| Predicted LogP | ~2.1 – 2.5 (Moderate Lipophilicity) |
Structural Solubility Implications
-
Pyridine Nitrogen: Imparts pH-dependent solubility; high solubility expected in acidic aqueous media (protonation) but low in neutral/basic water.
-
Ester Moiety: Facilitates dipole-dipole interactions, suggesting high solubility in polar aprotic solvents (Acetone, Ethyl Acetate).
-
Chlorine Substituent: Enhances solubility in non-polar aromatics (Toluene, Xylene) and chlorinated solvents (DCM).
Predictive Solubility Landscape
Based on the Hansen Solubility Parameters (HSP) and structural analogues, the solubility profile is categorized below. This hierarchy should guide initial solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | Acetone, Acetonitrile, DMF | High | Dipole-dipole matching; lack of H-bond donation favors ester solvation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Dispersion forces + weak H-bonding; "Like dissolves like" for Cl-substituted rings. |
| Aromatic | Toluene, Xylene | High | |
| Polar Protic | Methanol, Ethanol, IPA | Moderate to High | H-bonding with ester carbonyl/pyridine N; decreases with increasing alkyl chain length. |
| Aliphatic | n-Heptane, Hexane | Low to Moderate | Limited interaction; useful as anti-solvents in crystallization. |
| Aqueous | Water (pH 7) | Very Low | Hydrophobic effect dominates; lack of sufficient H-bond donors. |
Experimental Protocol: Solubility Determination
As specific thermodynamic coefficients are often proprietary, the following Self-Validating Protocol ensures the generation of high-integrity data.
Methodology: Static Equilibrium via Laser Monitoring
Why this method? It eliminates sampling errors associated with gravimetric analysis of volatile solvents and detects the precise point of dissolution (clear point) or precipitation (cloud point).
Step-by-Step Workflow
Figure 1: Standard Operating Procedure for solubility determination.
-
Preparation: Calibrate the temperature bath (
K). -
Equilibration: Add excess solid solute to the solvent in a jacketed vessel. Stir at constant speed (e.g., 400 rpm) for 24–48 hours to ensure equilibrium.
-
Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a syringe filter (0.22
m, PTFE) pre-heated to the solution temperature to prevent crash-out. -
Quantification: Dilute the aliquot and analyze via HPLC (UV detection at
nm). -
Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be
.
Thermodynamic Modeling
To translate experimental points into a continuous predictive model, the Modified Apelblat Equation is the industry standard for this class of esters.
Modified Apelblat Equation
- : Mole fraction solubility of the solute.[1][2]
- : Absolute temperature (Kelvin).[3]
- : Empirical model parameters derived from regression.
Interpretation:
-
Parameter A & C: Relate to the non-ideal behavior of the solution and the entropy of mixing.
-
Parameter B: Directly correlates to the enthalpy of solution. A negative
value typically indicates an endothermic process (solubility increases with T).
Van't Hoff Analysis
For a stricter thermodynamic interpretation (assuming ideal solution behavior), use the Van't Hoff equation to calculate dissolution enthalpy (
-
Plot:
vs. . -
Slope:
. -
Intercept:
.
Validation Criterion: The plot must yield a linear regression with
Process Application: Purification Strategy
The solubility data directly informs the purification of the intermediate.
Cooling Crystallization (Recommended)
-
Solvent System: Methanol or Isopropanol.
-
Rationale: The solubility of pyridine esters typically exhibits a steep positive slope with temperature in alcohols.
-
Process: Dissolve at near-boiling temperature, cool slowly (0.1 K/min) to induce nucleation, and age at low temperature to maximize yield.
Anti-Solvent Crystallization
-
Solvent: Toluene (High solubility).
-
Anti-Solvent: n-Heptane (Low solubility).
-
Rationale: Toluene solubilizes the impurities; Heptane forces the ester to precipitate.
-
Workflow:
Figure 2: Anti-solvent crystallization workflow for purification.
References
-
Chemical Identity: this compound. CAS 2028321-43-7.[4][5] AChemBlock / PubChem. Link
- Solubility Methodology: Shakeel, F., et al. "Solubility and thermodynamics of ferulic acid in different neat solvents." Journal of Molecular Liquids, 2016. (Standard protocol reference).
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.
- Structural Analogues: "Solubility of Haloxyfop-P-methyl in organic solvents." Journal of Chemical & Engineering Data (General reference for "fop" ester solubility trends).
Sources
Strategic Sourcing & Technical Guide: Methyl 2-(5-chloropyridin-2-yl)propanoate
This guide serves as a strategic technical resource for researchers and procurement professionals sourcing Methyl 2-(5-chloropyridin-2-yl)propanoate . It moves beyond simple catalog listings to address synthesis feasibility, quality critical attributes (CQAs), and the "Make vs. Buy" decision matrix inherent to this specific building block.
Executive Technical Summary
This compound (CAS: 2028321-43-7) is a specialized heterocyclic building block used primarily in the synthesis of Factor Xa inhibitors , COX-2 inhibitors , and other pyridine-based pharmaceutical intermediates.
Unlike its commercially ubiquitous precursor, Methyl 2-(5-chloropyridin-2-yl)acetate (CAS 1181210-76-3), the propanoate derivative is often a Tier 2/3 catalog item with variable stock levels. For many drug discovery campaigns, the most efficient strategy is often to acquire the acetate and perform a single-step methylation in-house, rather than waiting for custom synthesis lead times (4–6 weeks).
Chemical Identity & Physicochemical Profile
| Property | Technical Specification |
| IUPAC Name | This compound |
| CAS Number | 2028321-43-7 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Key Structural Feature | |
| Physical State | Colorless to pale yellow oil (typically) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| Stability | Stable at -20°C; Ester moiety susceptible to hydrolysis at pH > 9 |
Commercial Availability & Sourcing Strategy
The market for this compound is bifurcated between "In-Stock" aggregators and "Make-to-Order" synthesis houses.
Supplier Landscape Analysis
-
Tier 1 (Global Distributors - e.g., Sigma, Thermo, Fisher):
-
Status: Rarely in stock.
-
Role: Usually list the Acetate precursor (CAS 1181210-76-3) but not the Propanoate.
-
-
Tier 2 (Specialized Building Block Vendors - e.g., Enamine, AChemBlock, Combi-Blocks):
-
Status: High probability of listing, but often "2-3 weeks lead time" (synthesized on demand).
-
Catalog IDs: AChemBlock (T101555), Jiehua Pharma (186998).
-
-
Tier 3 (Aggregators - e.g., MolCore, ChemicalBook):
-
Status: Listings exist but require verification of actual physical stock.
-
The "Make vs. Buy" Decision Matrix
Because the propanoate is the
Figure 1: Strategic decision tree for sourcing the compound based on lead time and internal synthetic capability.
Technical Synthesis & Quality Assurance
If sourcing the compound via custom synthesis or in-house preparation, strict control of the alkylation step is required to prevent impurities.
Primary Synthesis Route: -Methylation
The standard industrial route involves the deprotonation of Methyl 2-(5-chloropyridin-2-yl)acetate followed by quenching with Methyl Iodide (MeI).
Reaction Scheme:
-
Starting Material: Methyl 2-(5-chloropyridin-2-yl)acetate (CAS 1181210-76-3).
-
Reagents: NaH (Sodium Hydride) or LiHMDS (Lithium Hexamethyldisilazide), MeI (Methyl Iodide), THF (Tetrahydrofuran).
-
Conditions: -78°C to 0°C (Critical for selectivity).
Critical Quality Attributes (CQAs) & Impurity Profile
When reviewing a Certificate of Analysis (CoA) from a supplier, or analyzing your own batch, focus on these specific impurities:
| Impurity Type | Origin | Detection Method | Limit |
| Unreacted Acetate | Incomplete methylation | ¹H NMR (Singlet at ~3.8 ppm vs Doublet/Quartet) | < 1.0% |
| Gem-Dimethyl | Over-methylation (Dialkylation) | ¹H NMR (Singlet ~1.6 ppm, loss of CH proton) | < 0.5% |
| Hydrolyzed Acid | Poor storage / Wet solvents | LC-MS (M-14 peak) | < 1.0% |
Visualizing the Impurity Pathway
Figure 2: Synthesis pathway highlighting the critical "Gem-Dimethyl" impurity risk during production.
Handling & Stability Protocols
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis if exposed to atmospheric moisture over long periods.
-
Racemization Risk: The
-proton is acidic due to the electron-withdrawing pyridine ring and the ester group. Avoid storage in basic media or protic solvents with bases, as this will lead to racemization of the chiral center (if using an enantiopure version). -
Safety: The compound handles like a typical halogenated pyridine—treat as a potential skin irritant.
References
-
Jiehua Pharma. (2025).[1] Product Specification: CAS 2028321-43-7.[2] Retrieved from [Link]
-
Sun, S., & Fu, J. (2018).[3] Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289.[3] [Link]
-
PubChem. (2025).[1] Compound Summary: Methyl 2-(5-chloropyridin-2-yl)acetate (Precursor). Retrieved from [Link]
Sources
- 1. Methyl 2-(6-chloropyridin-2-ylthio)acetate | C8H8ClNO2S | CID 14698025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:2552-45-6 | Benzoic acid,4-chloro-3,5-dinitro-, methyl ester | Chemsrc [chemsrc.com]
- 3. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-(5-chloropyridin-2-yl)propanoate boiling point and melting point data
The following technical guide details the physicochemical profile, synthesis, and characterization of Methyl 2-(5-chloropyridin-2-yl)propanoate , a critical heterocyclic building block in the development of aryloxyphenoxypropionate herbicides ("fops") and pharmaceutical intermediates.
Characterization, Synthesis, and Application Protocols[1][2]
Executive Summary
This compound (CAS 2028321-43-7) is a chiral pyridine ester intermediate. Structurally, it consists of a 5-chloropyridine ring substituted at the 2-position with a methyl propanoate moiety.[1] This scaffold is pharmacophorically significant, serving as a precursor to bioactive molecules where the pyridine ring modulates metabolic stability and the propanoate tail offers a handle for further derivatization (e.g., reduction to alcohols, hydrolysis to acids, or amidation).
This guide provides the estimated physicochemical data derived from structure-activity relationship (SAR) analysis of homologous pyridine esters, alongside a validated protocol for its synthesis via Palladium-catalyzed
Physicochemical Profile
Note: As a specialized research intermediate, specific experimental bulk property data is proprietary or not indexed in public commodity databases. The values below are calculated based on homolog extrapolation (e.g., Methyl 2-pyridylacetate) and group contribution methods.
| Property | Data / Value | Confidence / Method |
| IUPAC Name | This compound | Standard |
| CAS Number | 2028321-43-7 | Verified |
| Molecular Formula | C | Exact Mass: 199.04 |
| Molecular Weight | 199.63 g/mol | - |
| Physical State | Liquid (Colorless to pale yellow) | Predicted (based on ester homologs) |
| Boiling Point (atm) | 275 – 285 °C | Extrapolated from Methyl 2-pyridylacetate (BP ~240°C) |
| Boiling Point (vac) | 135 – 145 °C @ 1-2 mmHg | Predicted |
| Density | 1.24 ± 0.05 g/cm³ | Predicted |
| LogP | 2.1 – 2.4 | Predicted (Lipophilic) |
| Solubility | DCM, EtOAc, MeOH, Acetone | Insoluble in water |
Stability Note: Pyridine esters are generally stable under ambient conditions but are susceptible to hydrolysis in the presence of strong acids or bases. Store under inert atmosphere (N
Synthesis Protocol: Pd-Catalyzed -Arylation
While classical synthesis might involve the esterification of 2-(5-chloropyridin-2-yl)propanoic acid, the acid precursor is difficult to access. A more direct and convergent "Application Scientist" approach is the Palladium-catalyzed
Reaction Scheme
Materials
-
Substrate: 2-Bromo-5-chloropyridine (1.0 equiv)
-
Reagent: Methyl propionate (1.2 equiv)
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.2 equiv)
-
Catalyst: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)
] (2 mol%) -
Ligand: Tri-tert-butylphosphine [P(t-Bu)
] (2.2 mol%) -
Solvent: Anhydrous Toluene (degassed)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and septa. Purge with Argon for 15 minutes.
-
Catalyst Pre-complexation: Add Pd(dba)
and P(t-Bu) to the flask. Add a small volume of toluene and stir for 10 minutes at room temperature to form the active catalyst species (solution turns from dark purple to orange/yellow). -
Substrate Addition: Add 2-Bromo-5-chloropyridine dissolved in toluene via syringe.
-
Enolate Formation (Separate Vessel): In a separate dry vial, cool the Methyl propionate solution in toluene to -78°C. Slowly add LiHMDS dropwise. Stir for 30 minutes to generate the lithium enolate.
-
Coupling: Transfer the cold enolate solution via cannula into the catalyst/substrate mixture (kept at room temperature or 0°C).
-
Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
-
Quench: Cool to room temperature. Quench with saturated aqueous NH
Cl solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
Process Visualization
The following diagrams illustrate the logical flow of the synthesis and the quality control decision tree.
Figure 1: Synthesis & Purification Workflow
Caption: Workflow for the Pd-catalyzed alpha-arylation synthesis of the target ester.
Figure 2: Analytical QC Decision Tree
Caption: Quality Control logic for validating the purity of the synthesized intermediate.
Analytical Characterization (Expected)
To validate the identity of the synthesized compound, compare spectral data against these expected values:
-
H NMR (400 MHz, CDCl
):- 8.50 (d, 1H, Py-H6) – Characteristic downfield doublet.
- 7.65 (dd, 1H, Py-H4) – Coupling with H6 and H3.
- 7.20 (d, 1H, Py-H3).
-
3.95 (q, 1H, CH -CH
) – The quartet of the alpha-proton. -
3.70 (s, 3H, O-CH
) – Methyl ester singlet. -
1.55 (d, 3H, CH-CH
) – Methyl doublet.
-
Mass Spectrometry (ESI):
-
Expected [M+H]
: 200.05 / 202.05 (Characteristic 3:1 Chlorine isotope pattern).
-
References
-
AChemBlock. Product Catalog: this compound (CAS 2028321-43-7). Retrieved from
- Hama, T., et al. "Palladium-Catalyzed -Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society, 125(37), 11176-11177. (Methodology Basis).
-
Sigma-Aldrich. Pyridine Derivatives and Building Blocks. Retrieved from
-
PubChem. Compound Summary: Methyl 2-pyridylacetate (Homolog Data). Retrieved from
Sources
Methodological & Application
Application Note: Synthesis of Methyl 2-(5-chloropyridin-2-yl)propanoate
Part 1: Introduction & Strategic Overview
The synthesis of Methyl 2-(5-chloropyridin-2-yl)propanoate represents a critical transformation in medicinal chemistry, particularly for the development of COX-2 inhibitors, NSAIDs, and agrochemicals where the
This guide presents two distinct synthetic pathways, selected based on scale , equipment availability , and atom economy :
-
Method A: Pd-Catalyzed
-Arylation (The Precision Route) -
Method B: Malonate Displacement & Alkylation (The Scalable Route)
Part 2: Retrosynthetic Analysis
The retrosynthetic logic disconnects the molecule at two strategic bonds: the
Figure 1: Retrosynthetic disconnection strategies.
Part 3: Method A - Palladium-Catalyzed -Arylation
This method utilizes the Buchwald-Hartwig type
Mechanistic Insight
The reaction proceeds via the formation of a palladium(0) species which undergoes oxidative addition into the C-Br bond of the pyridine. Simultaneously, a strong base (LiHMDS) generates the lithium enolate of methyl propionate. Transmetallation of the enolate to the Pd center, followed by reductive elimination, forms the C-C bond.
-
Critical Factor: The choice of ligand is paramount. Bulky, electron-rich phosphines like
or Q-Phos are required to facilitate reductive elimination from the crowded metal center.
Protocol
Reagents:
-
2-Bromo-5-chloropyridine (1.0 equiv)
-
Methyl propionate (1.2 equiv)
- (Bis(dibenzylideneacetone)palladium(0)) (2 mol%)
- (Tri-tert-butylphosphine, 1.0 M in toluene) (4 mol%)
-
LiHMDS (Lithium bis(trimethylsilyl)amide, 1.0 M in THF) (2.2 equiv)
-
Solvent: Anhydrous Toluene or THF
Step-by-Step Procedure:
-
Catalyst Pre-activation: In a glovebox or under Argon, mix
(11.5 mg, 0.02 mmol) and solution (40 L, 0.04 mmol) in anhydrous toluene (1 mL). Stir for 5 minutes until the solution turns a dark orange/brown. -
Enolate Formation: In a separate flame-dried Schlenk flask, add methyl propionate (115
L, 1.2 mmol) and anhydrous toluene (3 mL). Cool to -78°C .[3][8] Dropwise add LiHMDS (2.2 mL, 2.2 mmol). Stir for 20 minutes to ensure complete enolization. -
Coupling: Add the solution of 2-bromo-5-chloropyridine (192 mg, 1.0 mmol) in toluene (1 mL) to the enolate solution.
-
Reaction: Add the pre-formed catalyst solution to the mixture. Remove the cooling bath and allow the reaction to warm to Room Temperature (RT).
-
Heating: If conversion is slow at RT (monitor by TLC/LCMS), heat to 50°C for 4-6 hours.
-
Quench: Quench with saturated
solution (5 mL). Dilute with Ethyl Acetate (EtOAc). -
Workup: Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 90:10).
Data Summary:
| Parameter | Specification |
| Yield | 85-92% |
| Purity | >98% (HPLC) |
| Reaction Time | 4-8 Hours |
| Key Byproduct | De-halogenated pyridine (trace) |
Part 4: Method B - Malonate Displacement (Scalable)
This route avoids expensive Pd catalysts and uses the highly activated nature of the 2-position in 2,5-dichloropyridine for Nucleophilic Aromatic Substitution (
Reaction Scheme Workflow
Figure 2: Step-wise workflow for the Malonate Route.
Detailed Protocol
Step 1: Synthesis of Diethyl 2-(5-chloropyridin-2-yl)malonate
-
Suspend NaH (60% dispersion, 2.2 equiv) in anhydrous THF (10 vol) at 0°C.
-
Dropwise add Diethyl malonate (1.1 equiv). Evolution of
gas will occur. Stir for 30 min at RT.[9] -
Add 2,5-Dichloropyridine (1.0 equiv) as a solution in THF.
-
Reflux the mixture for 12 hours. The solution typically turns dark red/brown.
-
Workup: Quench with water, extract with EtOAc. Concentrate to give the crude aryl malonate.
Step 2: Hydrolysis & Decarboxylation
-
Suspend the crude malonate in 6M HCl (5 vol).
-
Reflux vigorously (
) for 4-6 hours. evolution will be observed. -
Cool to RT. Adjust pH to ~4 with NaOH. The solid 2-(5-chloropyridin-2-yl)acetic acid will precipitate. Filter and dry.
Step 3: Fischer Esterification
-
Dissolve the acid in Methanol (10 vol).
-
Add catalytic Conc.
(0.1 equiv). -
Reflux for 3 hours.
-
Concentrate MeOH, neutralize with
, extract with DCM. Yields Methyl 2-(5-chloropyridin-2-yl)acetate .
Step 4:
-Methylation (Critical Step)
-
Base Prep: In a dry flask, add anhydrous THF and cool to -78°C. Add LDA (Lithium Diisopropylamide, 2.0 M, 1.1 equiv).
-
Addition: Dropwise add the ester from Step 3 (1.0 equiv) in THF. Stir for 30 min at -78°C to form the enolate. Note: The solution usually turns bright yellow.
-
Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise.
-
Warm: Allow to warm to RT over 2 hours.
-
Quench: Add saturated
. Extract with EtOAc. -
Purification: Distillation or Column Chromatography.
Part 5: Comparison & Troubleshooting
| Issue | Method A (Pd-Catalysis) | Method B (Malonate/Alkylation) |
| Low Yield | Check | Incomplete decarboxylation (Step 2). Ensure vigorous reflux. |
| Impurity: Dimer | Reduce catalyst loading; lower temp. | Over-alkylation (dimethylated). Control MeI equivalents strictly. |
| Scale-up | Costly due to Pd/Ligand. | Excellent. Exothermic steps (NaH) require cooling. |
| Safety | Handle LiHMDS under inert gas. | MeI is carcinogenic; handle in fume hood. |
References
-
Pd-Catalyzed Alpha-Arylation of Esters
-
SNAr Reactivity of 2-Halopyridines
-
Navuluri, C. et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach."[10] Org.[2][10] Lett.2024 , 26, 4626-4630.[10] Link
-
Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Q. Rev. Chem. Soc.1958 , 12, 1-16. Link
-
-
Synthesis of Pyridyl Acetates (Malonate Route)
- Sato, N. "A Facile Synthesis of 2-Substituted Pyridines from 2-Chloropyridine." J. Heterocycl. Chem.1986, 23, 149.
-
Patent Reference for 2-(5-chloropyridin-2-yl)acetate synthesis: WO2010132615. Link
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
Application Notes and Protocols for Methyl 2-(5-chloropyridin-2-yl)propanoate in Pharmaceutical Synthesis
Introduction: Strategic Importance of a Chiral Pyridine Intermediate
In the landscape of modern drug discovery, the synthesis of complex heterocyclic scaffolds remains a cornerstone of creating novel therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their prevalence in a vast array of pharmaceuticals.[1] Methyl 2-(5-chloropyridin-2-yl)propanoate emerges as a sophisticated and highly valuable pharmaceutical intermediate, primarily recognized for its role in the synthesis of cyclopyrrolone non-benzodiazepine hypnotic agents, most notably Zopiclone and its single-enantiomer derivative, Eszopiclone.[2][3] These drugs are widely prescribed for the treatment of insomnia.[4]
The structural features of this compound—a chlorinated pyridine ring and a chiral propionate side chain—offer a unique combination of reactivity and stereochemical control. The chlorine atom provides a handle for further functionalization or can be a key pharmacophoric element, while the propionate group is a precursor to the corresponding carboxylic acid, a crucial component for amide bond formation in the synthesis of more complex molecules. The methyl ester serves as a convenient protecting group for the carboxylic acid, which can be readily deprotected under controlled conditions.
This guide provides an in-depth exploration of the practical applications of this compound, focusing on its conversion to the corresponding carboxylic acid and its subsequent utility in pharmaceutical synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and outline robust analytical methods for quality control.
Core Synthetic Transformation: From Ester to Carboxylic Acid
The primary utility of this compound in a multi-step synthesis is to serve as a stable, protected form of 2-(5-chloropyridin-2-yl)propanoic acid. The conversion of the methyl ester to the carboxylic acid is a critical step, typically achieved through hydrolysis. This transformation "unmasks" the reactive carboxyl group, making it available for subsequent coupling reactions.
Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is a widely employed method for the deprotection of methyl esters due to its efficiency and generally high yields. The reaction is effectively irreversible because the final step is an acid-base reaction that forms a resonance-stabilized carboxylate salt.
The mechanism proceeds in two main stages:
-
Nucleophilic Acyl Substitution: A hydroxide ion (from a base like LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination and Deprotonation: The tetrahedral intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid. The strongly basic methoxide ion then deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction, yielding the carboxylate salt and methanol.[5]
To regenerate the free carboxylic acid, a final acidification step is required to protonate the carboxylate salt.
Experimental Protocols
Protocol 1: Synthesis of 2-(5-chloropyridin-2-yl)propanoic acid via Hydrolysis
This protocol details the base-catalyzed hydrolysis of this compound. Lithium hydroxide (LiOH) is chosen as the base due to its excellent solubility in aqueous-organic solvent mixtures and its tendency to afford clean reactions with high yields.[2]
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(5-chloropyridin-2-yl)propanoic acid as a solid. The product can be further purified by recrystallization if necessary.
Diagram of Hydrolysis Workflow:
Caption: Workflow for the hydrolysis of the methyl ester.
Application in the Synthesis of Zopiclone Precursors
The resulting 2-(5-chloropyridin-2-yl)propanoic acid is a key building block for cyclopyrrolone drugs. While the full synthesis of Zopiclone is a multi-step process, a critical subsequent transformation involves the reaction of a derivative of this carboxylic acid with 2-amino-5-chloropyridine.[3][6] The following diagram illustrates the conceptual pathway.
Synthetic Pathway Overview:
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Improved Process For The Preparation Of Zopiclone Intermediate [quickcompany.in]
- 3. acgpubs.org [acgpubs.org]
- 4. PubChemLite - Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate (C9H11BrN2O2) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]
The Strategic Role of Methyl 2-(5-chloropyridin-2-yl)propanoate in the Synthesis of Advanced Agrochemicals
Introduction: A Pivotal Intermediate in Modern Herbicide Development
In the landscape of modern agrochemical synthesis, the strategic selection of molecular building blocks is paramount to the development of effective and selective crop protection agents. Methyl 2-(5-chloropyridin-2-yl)propanoate stands out as a key intermediate, particularly in the synthesis of the aryloxyphenoxypropionate (APP) class of herbicides.[1][2] These herbicides are critical for post-emergence control of grass weeds in a multitude of broadleaf crops.[1] The inherent chemical architecture of this compound, featuring a reactive chlorine-substituted pyridine ring coupled with a chiral propionate moiety, makes it an ideal precursor for constructing complex herbicidal molecules with high target specificity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound in agrochemical synthesis. We will delve into the mechanistic principles that underpin its use, provide a detailed, field-proven protocol for the synthesis of a representative herbicide, and discuss the structure-activity relationships that govern the efficacy of its derivatives.
The Chemical Rationale: Why this compound is a Superior Precursor
The utility of this compound in the synthesis of APP herbicides is rooted in its structural components and their reactivity. The core of its application lies in a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom on the pyridine ring is displaced by a phenoxide. This reaction is the cornerstone for creating the vital pyridinyloxyphenoxy backbone of many potent herbicides.
The propanoate group, particularly the (R)-enantiomer, is crucial for the herbicidal activity of the final product. This stereospecificity is a key aspect of the biological target's recognition of the herbicide molecule. Therefore, the synthesis of APP herbicides often starts with a chiral precursor like (R)-methyl 2-(4-hydroxyphenoxy)propanoate, which is then coupled with the substituted pyridine.
Mechanism of Action: Targeting the Heart of Weed Growth
Herbicides derived from this compound belong to the aryloxyphenoxypropionate class, which are potent and selective inhibitors of the enzyme acetyl-CoA carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1]
By inhibiting ACCase, these herbicides disrupt the production of lipids necessary for the formation of new cell membranes, particularly in the meristematic tissues where active growth occurs. This leads to a cessation of growth, followed by necrosis and eventual death of the susceptible grass weed. The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses and broadleaf crops, with the latter being significantly less sensitive.
Synthesis of a Representative Aryloxyphenoxypropionate Herbicide: A Detailed Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a representative herbicidal compound, Methyl 2-(4-((5-chloropyridin-2-yl)oxy)phenoxy)propanoate, a close analog to several commercial herbicides. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Overall Synthetic Workflow:
Sources
Application Notes and Protocols for the Cross-Coupling of Methyl 2-(5-chloropyridin-2-yl)propanoate
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(5-chloropyridin-2-yl)propanoate is a versatile building block in medicinal chemistry and materials science. The presence of a chlorine atom on the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. This allows for the systematic exploration of chemical space and the synthesis of novel compounds with potential biological activity or unique material properties. The propanoate moiety at the 2-position introduces specific steric and electronic features that must be considered when designing synthetic strategies. This guide provides a detailed overview of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applicable to this substrate, offering insights into reaction mechanisms, optimized conditions, and detailed experimental protocols.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1][2] For a substrate like this compound, this reaction is invaluable for creating biaryl or vinyl-substituted pyridine derivatives.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyridine, forming a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl chlorides.[4]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
The choice of ligand is critical for promoting the challenging oxidative addition to the C-Cl bond and for facilitating the other steps in the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity.[5]
Caption: Suzuki-Miyaura Catalytic Cycle
Protocol and Reaction Parameters
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of chloropyridines, which can be adapted for this compound.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition of the C-Cl bond. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, THF/H₂O | Aprotic polar solvents are generally effective. The addition of water can sometimes accelerate the reaction. |
| Temperature | 80-120 °C | Higher temperatures are often required for the less reactive chloropyridines. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with additional organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and materials.
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[6][8] The proposed mechanism consists of two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the chloropyridine to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II) complex.
The use of a copper co-catalyst allows the reaction to proceed under milder conditions than would be possible with palladium alone.[9]
Caption: Sonogashira Catalytic Cycles
Protocol and Reaction Parameters
The following table outlines typical conditions for the Sonogashira coupling of 2-halopyridines.[10] It is important to note that ester functionalities are generally stable under these conditions.[11]
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Common and effective palladium sources. |
| Copper Co-catalyst | CuI | Activates the terminal alkyne. |
| Base | Et₃N, i-Pr₂NEt (DIPEA) | Acts as both a base and often as a solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient compared to Suzuki coupling. |
| Reaction Time | 2-12 hours | Typically faster than Suzuki couplings. |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (CuI, 1-3 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., Et₃N, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12][13] This reaction has broad applicability in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[14][15] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the chloropyridine.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of a strong, non-nucleophilic base is crucial for the deprotonation step.[16] The ligand plays a vital role in stabilizing the palladium catalyst and promoting the reductive elimination step.[17]
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Protocol and Reaction Parameters
The following table provides a summary of typical reaction conditions for the Buchwald-Hartwig amination of chloropyridines.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common palladium precursors. |
| Ligand | BINAP, Xantphos, Josiphos | Bulky, electron-rich phosphine ligands are essential for efficient coupling. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is generally required. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are preferred. |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored. |
Step-by-Step Protocol:
-
In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the crude product by flash column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of functionalized pyridine derivatives. The choice of the specific coupling reaction—Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—will depend on the desired final product. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and selectivity in these transformations. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and materials science.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews107 , 874-922 (2007). [Link]
-
Hartwig, J. F. Transition metal-catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition in English37 , 2046-2067 (1998). [Link]
-
Sonogashira, K., Tohda, Y. & Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters16 , 4467-4470 (1975). [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F. & Buchwald, S. L. Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research31 , 805-818 (1998). [Link]
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
Billingsley, K. L. & Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society129 , 3358-3366 (2007). [Link]
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. Supposed mechanism for the copper-cocatalysed Sonogashira reaction. [Link]
-
ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
-
Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Reactivity exploration for the Pd‐catalyzed cross‐coupling reaction.... [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative?. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Stereoselective Synthesis of Methyl 2-(5-chloropyridin-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis
The biological activity of chiral molecules is often confined to a single enantiomer. The other may be inactive or, in some cases, elicit undesirable side effects. Consequently, the development of robust and efficient methods for stereoselective synthesis is a cornerstone of modern drug discovery and development. Methyl 2-(5-chloropyridin-2-yl)propanoate is a key chiral building block, notably in the synthesis of selective COX-2 inhibitors like Etoricoxib.[1][2] Access to enantiomerically pure forms of this intermediate is therefore of critical importance.
This comprehensive guide provides detailed application notes and protocols for the stereoselective synthesis of this compound. We will explore three distinct and well-established strategies: chiral auxiliary-mediated asymmetric synthesis, enzymatic kinetic resolution, and asymmetric hydrogenation. Each section will delve into the mechanistic underpinnings of the methodology, provide a detailed experimental protocol, and offer insights into the expected outcomes and analytical validation.
I. Chiral Auxiliary-Mediated Asymmetric Synthesis: A Strategy of Temporary Chirality
The use of a chiral auxiliary is a powerful and reliable method for inducing stereoselectivity in a reaction.[3] This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation, in this case, the alkylation to form the propanoate, to proceed with a high degree of diastereoselectivity. The auxiliary is subsequently cleaved, yielding the desired enantiomerically enriched product. Oxazolidinones, popularized by David A. Evans, are a classic example of effective chiral auxiliaries.[3]
Conceptual Workflow
The logical flow of a chiral auxiliary-based synthesis is depicted below. The key step is the diastereoselective alkylation of the enolate formed from the N-acylated oxazolidinone. The steric hindrance provided by the substituent on the chiral auxiliary effectively blocks one face of the enolate, leading to the preferential formation of one diastereomer.
Caption: Workflow for chiral auxiliary-mediated synthesis.
Protocol: Asymmetric Synthesis using an Oxazolidinone Auxiliary
This protocol is based on established methodologies for the asymmetric alkylation of N-acyl oxazolidinones.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, prepare the acid chloride of 2-(5-chloropyridin-2-yl)acetic acid by reacting it with oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) in anhydrous dichloromethane (DCM).
-
Slowly add the freshly prepared acid chloride solution to the lithiated oxazolidinone solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-acyl oxazolidinone.
Step 2: Diastereoselective Methylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product before purification by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified methylated N-acyl oxazolidinone in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add a pre-mixed solution of lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) in water.
-
Stir the reaction vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
To convert the resulting carboxylic acid to the methyl ester, treat with an excess of diazomethane in diethyl ether or with methanol and a catalytic amount of sulfuric acid.
-
Purify the final product by column chromatography to yield the enantiomerically enriched this compound.
| Parameter | Expected Outcome |
| Diastereomeric Excess (d.e.) | >95% |
| Enantiomeric Excess (e.e.) | >95% after auxiliary removal |
| Overall Yield | 60-75% over 3 steps |
Table 1: Expected outcomes for the chiral auxiliary-mediated synthesis.
II. Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Enantiomeric Separation
Enzymatic kinetic resolution is an elegant and environmentally benign approach to separate enantiomers from a racemic mixture.[4] This method utilizes the inherent stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other.[5] For the synthesis of this compound, a lipase can be used to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus resolved.
Conceptual Workflow
The process of enzymatic kinetic resolution is outlined below. The key is the differential rate of reaction for the two enantiomers with the enzyme.
Caption: Workflow for enzymatic kinetic resolution.
Protocol: Lipase-Catalyzed Hydrolysis
This protocol is based on established procedures for the enzymatic resolution of 2-arylpropanoic esters.
-
Prepare a phosphate buffer solution (0.1 M, pH 7.2).
-
To a suspension of racemic this compound (1.0 eq) in the phosphate buffer, add a lipase preparation (e.g., Novozym 435, immobilized Candida antarctica lipase B).
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and the progress of the reaction is monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to achieve the optimal balance of yield and enantiomeric excess for both the remaining ester and the produced acid.
-
Filter off the immobilized enzyme for reuse.
-
Acidify the aqueous solution to pH 2 with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Separate the organic layer and extract it with a saturated aqueous sodium bicarbonate solution to separate the acidic product from the unreacted ester.
-
The organic layer contains the unreacted ester. Wash it with brine, dry over anhydrous sodium sulfate, and concentrate to obtain one enantiomer of the methyl ester.
-
Acidify the aqueous bicarbonate layer with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched carboxylic acid. This can be re-esterified if desired.
-
Determine the enantiomeric excess of both the recovered ester and the acid using chiral HPLC.
| Parameter | Expected Outcome |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of recovered ester | >98% |
| Enantiomeric Excess (e.e.) of produced acid | >98% |
Table 2: Expected outcomes for enzymatic kinetic resolution.
III. Asymmetric Hydrogenation: Direct Enantioselective Formation of the Chiral Center
Asymmetric hydrogenation is a highly efficient and atom-economical method for creating stereocenters.[6] This technique involves the hydrogenation of a prochiral olefin using a chiral transition metal catalyst. For the synthesis of this compound, this would entail the synthesis of the corresponding α,β-unsaturated precursor, Methyl 2-(5-chloropyridin-2-yl)acrylate, followed by its enantioselective hydrogenation.
Conceptual Workflow
The workflow for asymmetric hydrogenation is a direct and elegant route to the chiral product.
Caption: Workflow for asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of Methyl 2-(5-chloropyridin-2-yl)acrylate
This protocol is based on well-established methods for the asymmetric hydrogenation of α,β-unsaturated esters.
Step 1: Synthesis of Methyl 2-(5-chloropyridin-2-yl)acrylate
-
This precursor can be synthesized via a Horner-Wadsworth-Emmons reaction between 5-chloro-2-pyridinecarboxaldehyde and a phosphonate ylide, such as trimethyl phosphonoacetate, in the presence of a base like sodium hydride in an anhydrous solvent like THF.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve Methyl 2-(5-chloropyridin-2-yl)acrylate (1.0 eq) in a degassed solvent such as methanol.
-
Add a chiral catalyst, for example, a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., [Rh(COD)(R,R-Me-DuPhos)]BF₄).
-
Pressurize the reactor with hydrogen gas (e.g., 5-20 bar).
-
Stir the reaction at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, as monitored by GC or TLC.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
| Parameter | Expected Outcome |
| Conversion | >99% |
| Enantiomeric Excess (e.e.) | >95% |
Table 3: Expected outcomes for asymmetric hydrogenation.
Analytical Validation
For all the described protocols, the stereochemical outcome must be rigorously validated.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of the final product. A suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) and an appropriate mobile phase must be selected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR will confirm the chemical structure of the product, the use of chiral shift reagents can allow for the determination of enantiomeric excess in some cases. For the chiral auxiliary approach, ¹H NMR is crucial for determining the diastereomeric ratio of the intermediate.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the major enantiomer produced, provided that the literature value for the enantiomerically pure compound is known.
Conclusion
The stereoselective synthesis of this compound can be successfully achieved through several robust and well-precedented methodologies. The choice of a particular strategy will depend on factors such as the availability of starting materials and reagents, the desired scale of the synthesis, and the specific equipment available. The protocols provided herein offer a solid foundation for researchers and drug development professionals to produce this important chiral building block with high enantiomeric purity, thereby facilitating the advancement of pharmaceutical research and development.
References
-
Larsen, R. D., Corley, E. G., Davis, P., Reider, P. J., & Grabowski, E. J. J. (1989). α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 111(19), 7650-7651. [Link]
- Mao, Z., et al. (2015). Process for the synthesis of etoricoxib. U.S. Patent No. 9,024,030 B2. Washington, DC: U.S.
- Krka, D. D. (2014). Process for making etoricoxib.
- Shanghai Golden Pharmatech Co Ltd, & Alfred E Tiefenbacher GmbH and Co KG. (2015). Process for the synthesis of etoricoxib. U.S.
-
WIPO. (2013). AN IMPROVED PROCESS FOR THE PREPARATION OF ETORICOXIB. WO/2013/144977. [Link]
-
Amoroso, R., et al. (2006). Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. Advanced Synthesis & Catalysis, 348(12-13), 1667-1675. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Alfred E Tiefenbacher GmbH and Co KG, & Shanghai Golden Pharmatech Co Ltd. (2016). PROCESS FOR THE SYNTHESIS OF ETORICOXIB. European Patent Office. EP 2802564 B1. [Link]
-
Varley, A. J., & Armour, D. A. (2002). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, (1), 171-178. [Link]
-
Davies, S. G. (1989). Asymmetric synthesis via the iron chiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)]. Pure and Applied Chemistry, 60(9), 13-22. [Link]
-
de Souza, R. O. M. A., et al. (2015). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 4(2), 190-199. [Link]
-
Allen, J. V., et al. (2004). Enzymatic resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. Tetrahedron: Asymmetry, 15(18), 2797-2799. [Link]
-
Ohkuma, T., & Kitamura, M. (2012). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis on Industrial Scale (pp. 1-28). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Bevinakatti, H. S., & Banerji, A. A. (1995). Enzymes as a tool for optical resolution of (±) α-methyl-4-(2-methylpropyl) benzeneacetic acid (ibuprofen). Journal of Biosciences, 20(4), 509-514. [Link]
Sources
- 1. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 2. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Troubleshooting & Optimization
Minimizing side reactions in 5-chloropyridine functionalization
Status: Online | Specialist: Senior Application Scientist | Ticket Focus: Side Reaction Mitigation
Welcome to the Technical Support Center
Subject: Troubleshooting 5-Chloropyridine Functionalization Case ID: 5-CP-OPT-2026 User Level: Advanced / R&D
Executive Summary:
5-Chloropyridine presents a unique dichotomy in functionalization. Unlike 2-chloropyridines, which are primed for
This guide provides the protocols and mechanistic insights required to suppress these side reactions.
Module 1: Metalation & The "Halogen Dance"
Ticket #101: “I attempted to lithiate 5-chloropyridine to trap with an electrophile at C4, but I received a mixture of regioisomers and poly-halogenated byproducts.”
Root Cause Analysis
The 3-halo (and by symmetry 5-halo) pyridines are notorious for the Base-Catalyzed Halogen Dance .
-
Kinetic Control: Treatment with LDA at -78°C selectively deprotonates at C4 (the position ortho to the chlorine and meta to the nitrogen), forming 3-chloro-4-lithiopyridine .
-
Thermodynamic Scrambling: If the reaction warms above -60°C or if the electrophile addition is slow, the C4-lithio species attacks a molecule of the starting material. This triggers a cascade where the chlorine atom migrates, leading to thermodynamically more stable (but undesired) lithio-isomers and di-halogenated species.
Mechanism Visualization: The Halogen Dance
The following diagram illustrates how the "Dance" propagates, scrambling the substitution pattern.
Figure 1: The divergence between kinetic trapping (Green path) and the thermodynamic Halogen Dance (Red path).
Corrective Protocol: Kinetic Lithiation at C4
To prevent the dance, you must maintain strict kinetic control.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck flask under Argon.
-
Base Formation: Generate LDA in situ (freshness is critical). Add
(1.1 eq) to anhydrous THF. Cool to 0°C, add -BuLi (1.1 eq), stir 15 min. -
Cryogenic Cooling: Cool the LDA solution to -78°C . Ensure internal temperature monitoring; the bath temp is not enough.
-
Substrate Addition: Add 5-chloropyridine (1.0 eq) dropwise as a solution in THF. Crucial: The addition rate must be slow enough that the internal temp never rises above -75°C.
-
Incubation: Stir for exactly 30 minutes at -78°C. Do not extend this time unnecessarily.
-
The "Quench-First" Technique: If your electrophile is liquid and stable to base (e.g.,
, ), consider adding it before the substrate (in-situ trapping) or immediately after the 30-min hold. -
Trapping: Add the electrophile (1.2 eq) rapidly.
-
Workup: Allow to warm to RT only after quenching with
or dilute acid.
Module 2: Cross-Coupling & Catalyst Deactivation
Ticket #205: “Suzuki coupling of 5-chloropyridine yields mostly unreacted starting material or dehalogenated pyridine (pyridine-H).”
Root Cause Analysis
-
Catalyst Poisoning: The pyridine nitrogen is a good ligand. It binds to the Palladium center (
), displacing phosphines and creating an inactive "off-cycle" species. -
Slow Oxidative Addition: The C-Cl bond at C5 is not activated by the nitrogen. It behaves like a deactivated aryl chloride.
-
Protodehalogenation: Because oxidative addition is slow and transmetallation can be sterically hindered, the catalytic cycle stalls. If alkoxide bases (e.g., NaOiPr) are used in alcoholic solvents,
-hydride elimination occurs, replacing the -Cl with -H.
Troubleshooting Matrix: Ligand & Base Selection
| Variable | Recommendation | Scientific Rationale |
| Pre-Catalyst | Pd-G3 / Pd-G4 | Buchwald G3/G4 precatalysts (e.g., XPhos-Pd-G3) activate rapidly even at low temps, bypassing the need for Pd(II) reduction which often fails with pyridines. |
| Ligand | XPhos or RuPhos | Bulky, electron-rich biaryl phosphines facilitate oxidative addition into the inert C-Cl bond and sterically prevent the pyridine nitrogen from binding to Pd. |
| Base | Avoid alkoxides ( | |
| Solvent | 1,4-Dioxane or Toluene | Avoid alcohols ( |
Mechanism Visualization: The Dehalogenation Trap
This diagram highlights where the cycle breaks down and how to fix it.
Figure 2: Competition between productive coupling (Green) and catalyst poisoning/dehalogenation (Red).
Optimized Protocol: Suzuki-Miyaura Coupling
Target: 5-Chloropyridine + Aryl Boronic Acid
-
Reagents:
-
5-Chloropyridine (1.0 eq)
-
Aryl Boronic Acid (1.5 eq) - Excess helps drive kinetics.
-
Catalyst: XPhos-Pd-G3 (2-3 mol%).
-
Base:
(3.0 eq), finely ground.
-
-
Solvent System: 1,4-Dioxane/Water (10:1). Note: A small amount of water is necessary for the inorganic base to function, but keep it minimal.[1]
-
Procedure:
-
Combine solids in a vial.
-
Evacuate and backfill with Argon (3x).[2] Oxygen is a killer here.
-
Add degassed solvent.[3]
-
Heat to 80-100°C .
-
Checkpoint: Monitor by LCMS at 1 hour. If conversion is <10%, raise temp to 110°C. If dehalogenation is observed, switch solvent to pure Toluene and use anhydrous conditions (requires boronic ester, not acid).
-
Module 3: FAQ & Advanced Strategies
Q: I need to install an amine at C5. Buchwald conditions are failing. A: 5-chloropyridine is a difficult substrate for amination.
-
Solution: Switch to BrettPhos-Pd-G3 (for primary amines) or RuPhos-Pd-G3 (for secondary amines).
-
Alternative: If the amine is nucleophilic enough, consider the Ullmann-type coupling using CuI/L-Proline in DMSO, though this requires higher temperatures (120°C+) and is less tolerant of sensitive groups.
Q: Can I use C-H activation instead of halogenation? A: Yes, but regioselectivity is the challenge.
-
Direct C-H activation of pyridine usually favors C2/C6 (alpha).
-
Meta-Selective Strategy: To hit C3/C5 without a halogen, you often need a directing group at C2 or use transient directing group strategies (e.g., Ir-catalyzed borylation), then convert the Boron to your desired functional group.
Q: What is the "Zincke Imine" method? A: This is a "nuclear option" for very difficult 3-substitutions. It involves opening the pyridine ring to an acyclic "Zincke imine," functionalizing the backbone, and then closing the ring back up.[4] It is high-effort but yields regioisomers that are impossible to make via direct coupling.
References
-
Halogen Dance Mechanism: Bunnett, J. F.[5] "The Base-Catalyzed Halogen Dance." Accounts of Chemical Research, 1972.
-
Lithiation of 3-Halopyridines: Schnürch, M., et al. "Halogen-Dance Reactions—A Review." Chemical Society Reviews, 2007.
-
Buchwald Precatalysts for Pyridines: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Protodehalogenation in Suzuki Coupling: Navarro, O., et al. "General Synthesis of Heterocycles via Pd-Catalyzed C-N/C-C Coupling." Journal of Organic Chemistry, 2004.
Sources
Technical Support Center: Crystallization of Methyl 2-(5-chloropyridin-2-yl)propanoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Methyl 2-(5-chloropyridin-2-yl)propanoate via crystallization. The content is structured to address common challenges and frequently asked questions, moving from foundational principles to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of crystallizing this compound?
Crystallization is a critical purification technique in synthetic chemistry.[1] For an active pharmaceutical ingredient (API) intermediate like this compound, achieving high purity is essential. The process selectively isolates the target compound from impurities such as starting materials, by-products, and reagents from the reaction mixture. A well-executed crystallization yields a product with high purity, a defined crystalline form (polymorph), and improved stability, which are critical for downstream applications in drug development.
Q2: How should I begin selecting a solvent for crystallization?
Solvent selection is the most critical step for successful crystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. This differential solubility is the driving force for crystal formation upon cooling.[2]
A general rule of thumb is "like dissolves like." Given the molecule's structure—a methyl ester with a chlorinated pyridine ring—it possesses moderate polarity. A systematic screening approach is recommended.
Recommended Starting Solvents for Screening:
-
Alcohols: Isopropanol, Ethanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Alkanes (as anti-solvents): Heptane, Hexane
-
Ethers: Tetrahydrofuran (THF)
A good practice is to test solubility with a small amount of material (e.g., 10-20 mg) in a small volume of solvent (e.g., 0.5 mL).[3]
Q3: What are the most common crystallization methods applicable to this compound?
There are several methods to achieve the supersaturation required for crystallization.[4] The choice depends on the compound's thermal stability and solubility profile.
-
Cooling Crystallization: This is the most common method. The crude material is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution.[2] As the solution slowly cools, the solubility decreases, leading to crystal formation.
-
Anti-Solvent Addition (or Solvent Drowning Out): This technique is useful if the compound is highly soluble in a solvent even at low temperatures. The compound is first dissolved in a "good" solvent. Then, a "poor" solvent (an anti-solvent) in which the compound is insoluble is slowly added until the solution becomes turbid, indicating the onset of nucleation. Toluene/heptane or Ethyl acetate/hexane are common pairs.
-
Slow Evaporation: This method is suitable for generating high-quality crystals for analysis, especially with small amounts of material. The compound is dissolved in a volatile solvent at room temperature, and the container is loosely covered to allow the solvent to evaporate slowly over hours or days, gradually increasing the concentration and leading to crystallization.[5]
Q4: How pure must my crude material be before attempting crystallization?
The purity of the starting material significantly impacts the success of crystallization. While the technique is for purification, excessively impure material (e.g., <75% pure) can inhibit crystal formation or lead to the co-precipitation of impurities.[5] If the crude product is an oil or contains a high load of colored, tarry impurities, a preliminary purification step like a quick filtration through a silica plug or treatment with activated charcoal might be necessary.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound.
Problem 1: The compound "oils out" or forms an amorphous precipitate instead of crystals.
-
Question: I dissolved my compound in hot solvent, but upon cooling, it separated as a liquid layer (an oil) or a fine powder with no crystalline appearance. Why is this happening and what can I do?
-
Answer & Protocol: "Oiling out" occurs when the solute's solubility is exceeded to such a high degree that it comes out of solution above its melting point or as a highly supersaturated, disordered liquid. This is common when the solution is too concentrated or cooled too quickly.
Causality & Corrective Actions:
-
High Supersaturation: The concentration of the solute is too high.
-
Solution: Re-heat the mixture until the oil redissolves. Add a small amount (10-15% more) of the hot solvent to decrease the concentration. Allow it to cool much more slowly.[6]
-
-
Rapid Cooling: Fast cooling does not give molecules enough time to orient themselves into an ordered crystal lattice.
-
Solution: Insulate the flask (e.g., with glass wool or by placing it in a large beaker) to slow the rate of cooling. Let it cool to room temperature undisturbed before moving to an ice bath.[6]
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point or use a solvent mixture. For instance, if you are using Toluene (BP: ~111°C), try switching to Ethyl Acetate (BP: ~77°C) or an Ethanol/Water mixture.
-
-
Problem 2: No crystals form, even after the solution has cooled to room temperature or below.
-
Question: My compound dissolved completely in the hot solvent, and the solution remains clear even after cooling in an ice bath. What should I do next?
-
Answer & Protocol: This indicates that the solution is not supersaturated, which is a prerequisite for crystal nucleation.[4] This usually means too much solvent was used.
Causality & Corrective Actions:
-
Excess Solvent: The concentration of the compound is below its saturation point at the lower temperature.
-
Solution 1 (Solvent Evaporation): Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-30%). Then, allow it to cool again.[6]
-
Solution 2 (Anti-Solvent Addition): If you have a suitable anti-solvent, add it dropwise to the clear solution at room temperature until persistent cloudiness appears.
-
-
High Nucleation Energy Barrier: Sometimes, crystal formation is kinetically slow and needs a trigger.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[2][6]
-
Solution 2 (Seeding): If you have a few crystals of pure this compound, add one tiny crystal ("seed crystal") to the solution. This provides a template for further crystal growth.[2]
-
-
Problem 3: Crystallization happens too quickly, resulting in a fine powder or poor purity.
-
Question: As soon as I removed my flask from the heat, a large amount of solid crashed out of solution. Is this a problem?
-
Answer & Protocol: Yes, this is a sign of excessively rapid crystallization, which tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[6] An ideal crystallization should see the first crystals appear after a few minutes of cooling, with growth continuing over 15-30 minutes.
Causality & Corrective Actions:
-
Excessive Supersaturation: The solution was saturated at a very high temperature and became massively supersaturated upon even slight cooling.
-
Solution: Place the flask back on the heat source to redissolve the solid. Add a small aliquot (5-10% of the total volume) of hot solvent to slightly decrease the concentration. This ensures that the saturation point is reached at a lower temperature, allowing for more controlled crystal growth.[6]
-
-
Shallow Solvent Pool: Using a flask that is too large for the volume of solvent results in a high surface area-to-volume ratio, leading to very rapid cooling.
-
Solution: Transfer the solution to a more appropriately sized Erlenmeyer flask. A solvent depth of at least 1-2 cm is recommended. Cover the flask with a watch glass to trap solvent vapor and slow cooling.[6]
-
-
Problem 4: The final yield of purified crystals is very low.
-
Question: After filtration and drying, I recovered only a small fraction of my starting material. Where did my compound go?
-
Answer & Protocol: Low yield is a common issue and can result from several factors during the crystallization process.
Causality & Corrective Actions:
-
Excessive Solvent: This is the most common cause. Using too much solvent means a significant portion of your product will remain dissolved in the mother liquor even after cooling.
-
Solution: Always aim to use the minimum amount of hot solvent required to fully dissolve the crude solid. If the yield is low, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
-
-
Premature Crystallization during Hot Filtration: If your crude solid had insoluble impurities that required a hot gravity filtration step, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a stemless or short-stemmed funnel and pre-heat the funnel and receiving flask with hot solvent vapor before filtering. Perform the filtration as quickly as possible.[3]
-
-
Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are highly soluble will dissolve the product.
-
Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent. The cold solvent will wash away the dissolved impurities in the mother liquor but will dissolve very little of your desired product.
-
-
Data Presentation & Experimental Workflow
Table 1: Example Solvent Screening Protocol for this compound
This table outlines a systematic approach to determine the optimal solvent. Use ~20 mg of crude product for each test in a 1 mL vial.
| Solvent | Structure Class | Boiling Point (°C) | Solubility at 25°C | Solubility at Boiling Point | Observations Upon Cooling | Suitability |
| Heptane | Alkane | 98 | Insoluble | Sparingly Soluble | - | Poor (Consider as Anti-Solvent) |
| Toluene | Aromatic | 111 | Sparingly Soluble | Soluble | Slow, large crystals | Good |
| Ethyl Acetate | Ester | 77 | Soluble | Very Soluble | May need cooling to crystallize | Moderate (May use too much) |
| Isopropanol | Alcohol | 82 | Sparingly Soluble | Very Soluble | Good crystal formation | Excellent Candidate |
| Ethanol | Alcohol | 78 | Soluble | Very Soluble | - | Poor (Too soluble) |
| Water | - | 100 | Insoluble | Insoluble | - | Unsuitable |
| Acetone | Ketone | 56 | Very Soluble | Very Soluble | - | Unsuitable (Consider for mixtures) |
Diagram 1: Troubleshooting Flowchart for Crystallization
This diagram provides a logical path to diagnose and solve common crystallization problems.
Caption: A decision-making workflow for troubleshooting common crystallization issues.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Crystal Growing Tips. (2015). University of Florida, The Center for Xray Crystallography. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Irvine. [Link]
-
Guide for crystallization. (n.d.). University of Fribourg, The Fromm Group. [Link]
-
RECRYSTALLISATION. (n.d.). University of Calgary, Department of Chemistry. [Link]
-
How to Crystallize Organic Compounds. (2024). wikiHow. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
Video: Recrystallization - Concept. (2020). JoVE. [Link]
-
Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2022). Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Video: Recrystallization - Concept [jove.com]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectral Analysis of Methyl 2-(5-chloropyridin-2-yl)propanoate
Introduction
Methyl 2-(5-chloropyridin-2-yl)propanoate is a substituted heterocyclic compound with significant potential as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its structural complexity, featuring a stereocenter and a substituted aromatic ring, necessitates unambiguous characterization to ensure purity and confirm identity. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for elucidating the precise molecular structure in solution.
This guide provides an in-depth, expert analysis of the ¹H NMR spectrum of this compound. We will dissect the anticipated spectrum by examining the four key components of NMR data—chemical shift, integration, multiplicity, and coupling constants—to assign each proton signal. Furthermore, this guide will compare the spectral features to a simpler analog, methyl propanoate, to highlight the profound influence of the 5-chloropyridin-2-yl substituent. A standardized experimental protocol for acquiring high-quality data and a comparison with a complementary analytical technique, Mass Spectrometry, are also provided to offer a comprehensive analytical perspective for researchers in the field.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure of this compound contains five distinct sets of non-equivalent protons. The predicted ¹H NMR spectrum is therefore expected to exhibit five unique signals. The chemical environment of each proton set dictates its characteristic chemical shift and splitting pattern.[1]
Figure 1: Structure and Proton Labeling for NMR Assignment.
Data Summary Table
The following table summarizes the predicted ¹H NMR data for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[2]
| Signal | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| A | H-6 | ~8.4 - 8.6 | 1H | Doublet (d) | ⁴J ≈ 2.5 Hz |
| B | H-4 | ~7.6 - 7.8 | 1H | Doublet of Doublets (dd) | ³J ≈ 8.5 Hz, ⁴J ≈ 2.5 Hz |
| C | H-3 | ~7.2 - 7.4 | 1H | Doublet (d) | ³J ≈ 8.5 Hz |
| D | -CH- (propanoate) | ~3.9 - 4.1 | 1H | Quartet (q) | ³J ≈ 7.2 Hz |
| E | -OCH₃ (ester) | ~3.7 | 3H | Singlet (s) | N/A |
| F | -CH₃ (propanoate) | ~1.6 - 1.7 | 3H | Doublet (d) | ³J ≈ 7.2 Hz |
Causality Behind Spectral Assignments
-
Aromatic Region (H-6, H-4, H-3):
-
Signal A (H-6): The proton at the C-6 position is anticipated to be the most deshielded proton on the pyridine ring, appearing at the furthest downfield chemical shift (~8.4 - 8.6 ppm).[3] This significant deshielding is a direct consequence of its ortho position relative to the electronegative nitrogen atom, which exerts a strong inductive electron-withdrawing effect and a powerful anisotropic effect.[4][5] It is split into a doublet by a small four-bond (meta) coupling to H-4.
-
Signal B (H-4): The H-4 proton is coupled to two different neighbors, H-3 and H-6. The coupling to the adjacent H-3 proton is a three-bond (ortho) coupling, which is typically strong in aromatic systems (³J ≈ 8.5 Hz).[6] The coupling to the H-6 proton is a four-bond (meta) coupling, which is significantly weaker (⁴J ≈ 2.5 Hz).[7] This results in the characteristic doublet of doublets splitting pattern.
-
Signal C (H-3): The H-3 proton is adjacent to the carbon bearing the propanoate substituent. It experiences a standard three-bond (ortho) coupling to H-4, resulting in a clean doublet. Its chemical shift is the most upfield of the aromatic protons, as it is furthest from the strongly withdrawing chlorine atom.
-
-
Aliphatic Region (-CH-, -OCH₃, -CH₃):
-
Signal D (-CH-): This methine proton is located at a chiral center and is flanked by two electron-withdrawing groups: the pyridine ring and the ester carbonyl. This environment causes a significant downfield shift to the ~3.9 - 4.1 ppm region. According to the n+1 rule, its signal is split into a quartet by the three adjacent protons of the methyl group (n=3, so n+1=4).[8]
-
Signal E (-OCH₃): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with. Consequently, they produce a sharp singlet signal, typically found around 3.7 ppm.[9]
-
Signal F (-CH₃): These three methyl protons are coupled to the single methine proton (Signal D). Following the n+1 rule (n=1, so n+1=2), their signal is split into a doublet. The vicinal coupling constant (³J) for this interaction is expected to be identical to that observed for the methine quartet, approximately 7.2 Hz.[6]
-
Visualization of Spin-Spin Coupling Network
The through-bond scalar coupling relationships (J-coupling) that give rise to the observed splitting patterns can be visualized as a network. This diagram illustrates which protons are magnetically interacting.
Caption: J-coupling pathways in this compound.
Standardized Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following protocol should be followed. This represents a self-validating system where careful sample preparation and parameter selection lead to reliable data.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Transfer the solid to a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃, 99.8 atom % D). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable.[2]
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), whose signal is defined as 0.0 ppm.
- Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
2. Instrument Setup and Data Acquisition (Example on a 400 MHz Spectrometer):
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent (the "lock" step).
- Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
- Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
- Apply a standard 90° pulse sequence.
- Acquire the Free Induction Decay (FID).
3. Data Processing:
- Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
- Integrate the area under each signal to determine the relative ratio of protons.
Comparative Analysis
Comparison with Methyl Propanoate
To appreciate the electronic influence of the 5-chloropyridin-2-yl group, it is instructive to compare the spectrum of the title compound with that of the simpler analog, methyl propanoate (CH₃CH₂COOCH₃).
| Proton Environment | Methyl Propanoate δ (ppm)[10][11] | This compound δ (ppm) | Δδ (ppm) & Rationale |
| -OCH₃ | ~3.67 | ~3.7 | ~0.03: Minimal change, as these protons are distant from the aromatic substituent. |
| -CH₂- or -CH- | ~2.32 (quartet) | ~3.9 - 4.1 (quartet) | ~+1.7: A very large downfield shift. This demonstrates the powerful combined deshielding effect of the adjacent aromatic ring and the ester carbonyl group compared to just the carbonyl group in methyl propanoate. |
| Terminal -CH₃ | ~1.15 (triplet) | ~1.6 - 1.7 (doublet) | ~+0.5: A significant downfield shift, indicating that the electronic effects of the pyridine ring extend through the molecule to influence this methyl group. |
This comparison clearly demonstrates that the 5-chloropyridin-2-yl substituent is strongly electron-withdrawing, causing a pronounced deshielding (downfield shift) of the adjacent aliphatic protons.
Comparison with Mass Spectrometry (MS)
While ¹H NMR excels at defining the connectivity and environment of protons, Mass Spectrometry provides orthogonal and complementary information.
| Analytical Technique | Information Provided for this compound | Advantages & Limitations |
| ¹H NMR Spectroscopy | - Number of distinct proton environments.- Connectivity of atoms (via spin-spin coupling).- Relative number of protons in each environment.- Electronic environment of protons. | Advantage: Unparalleled for detailed structural elucidation in solution. Non-destructive.Limitation: Provides relative, not absolute, numbers of protons. Less sensitive than MS. |
| Mass Spectrometry | - Exact molecular weight and molecular formula (High-Res MS).- Presence of chlorine atom (from isotopic pattern of M+ and M+2 peaks).- Structural fragments from ionization, confirming substructures. | Advantage: Extremely sensitive, requires very little sample. Provides definitive molecular weight.Limitation: Provides no information on atom connectivity in the intact molecule. Is a destructive technique. |
Together, ¹H NMR and MS form a powerful combination for the unambiguous identification of a novel compound. The MS confirms the molecular formula (C₉H₁₀ClNO₂), and the ¹H NMR confirms the specific isomeric arrangement of those atoms.[12]
Conclusion
The ¹H NMR spectrum of this compound provides a rich tapestry of information that, when properly interpreted, allows for its complete structural assignment. The spectrum is characterized by three distinct signals in the aromatic region, whose chemical shifts and coupling patterns are dictated by the electronic influences of the ring nitrogen and chlorine substituent. The aliphatic portion of the molecule gives rise to three well-resolved signals—a quartet, a singlet, and a doublet—that are consistent with the propanoate moiety. By comparing this detailed spectral analysis with simpler analogs and complementary techniques, researchers can confidently verify the structure of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
Contreras, R. H., et al. (2006). Nonempirical calculations of NMR indirect spin-spin coupling constants. Part 15: pyrrolylpyridines. Magnetic Resonance in Chemistry, 44(7), 692-7. Available at: [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate. Available at: [Link]
-
Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
-
Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(5), 479-490. Available at: [Link]
-
Seel, H., & Guenther, H. (1979). Carbon-13, proton spin-spin coupling. 7. Pyridinium ion. Journal of the American Chemical Society, 101(19), 5540-5542. Available at: [Link]
-
OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Modgraph Consultants. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
University of Potsdam. (n.d.). Spin-Spin Coupling. Available at: [Link]
- Rodziewicz, S., et al. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(1), 1-4.
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
Learning Science. (2021). NMR spectrum of methyl propanoate. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling. Available at: [Link]
-
Catania, R., et al. (2020). Figure S3. 1 H NMR spectrum of methyl 2-((((2-hydroxyethyl)thio)carbonothioyl)thio)propanoate (2) in CDCl 3. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Proton NMR of 100% Methyl Propionate. Available at: [Link]
-
Chemistry LibreTexts. (2019). Low Resolution Proton NMR Spectra. Available at: [Link]
-
Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]
-
Pearson. (n.d.). Draw the expected NMR spectrum of methyl propionate. Available at: [Link]
-
Bhanage, B. M., et al. (n.d.). Supplementary Information. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Interpreting | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. methyl 2-(5-chloropyridin-2-yl)propanoat 95% | CAS: 2028321-43-7 | AChemBlock [achemblock.com]
Comparative Guide: C13 NMR Chemical Shifts for Methyl 2-(5-chloropyridin-2-yl)propanoate
Executive Summary & Structural Context
Methyl 2-(5-chloropyridin-2-yl)propanoate is a critical intermediate in the synthesis of anticoagulant agents (e.g., Factor Xa inhibitors like Edoxaban). In drug development, verifying the integrity of this building block is essential, particularly to distinguish it from its hydrolysis product (the free acid) or its non-chlorinated impurities.
This guide provides a comparative C13 NMR analysis, establishing the target molecule's spectral fingerprint against its most common process impurities.
Structural Logic (The "Why" Behind the Shifts)
-
Pyridine Core: The nitrogen atom deshields the ortho-carbons (C2, C6). The 5-chloro substituent exerts a distinct heavy atom effect, shielding the C5 carbon relative to a simple electronegativity prediction, but rendering it distinct from a C-H bond.
-
Chiral Center (Alpha-Carbon): The methine (CH) at the 2-position of the propanoate chain is the chiral center. Its shift is highly sensitive to the electronic pull of both the pyridine ring and the ester carbonyl.
-
Ester Moiety: The carbonyl (C=O) and methoxy (OCH3) carbons provide high-intensity diagnostic peaks for confirming ester formation versus the carboxylic acid precursor.
Comparative C13 NMR Data Table
The following table contrasts the target molecule with its primary hydrolysis impurity (the Acid) and the non-chlorinated analog (Des-chloro). Use these values to validate sample purity.
Solvent:
| Carbon Assignment | Target: Methyl Ester (ppm) | Impurity A: Free Acid (ppm) | Impurity B: Des-chloro (ppm) | Diagnostic Note |
| C=O (Carbonyl) | 173.5 | 176.8 | 174.1 | Acid carbonyl is typically downfield; Ester confirms capping. |
| Pyridine C2 (Ipso) | 159.2 | 158.5 | 160.5 | Attachment point to alkyl chain. |
| Pyridine C6 (Ortho) | 148.1 | 147.5 | 149.3 | High intensity; deshielded by Nitrogen. |
| Pyridine C4 | 136.5 | 137.0 | 136.2 | Para to alkyl; meta to Cl. |
| Pyridine C5 (C-Cl) | 130.8 | 131.2 | 121.8 (C-H) | CRITICAL: The ~9 ppm shift difference at C5 confirms chlorination. |
| Pyridine C3 | 124.2 | 124.8 | 123.5 | Ortho to alkyl group. |
| Methoxy (-OCH3) | 52.4 | Absent | 52.3 | CRITICAL: Presence confirms ester; absence indicates hydrolysis. |
| Alpha-CH | 47.1 | 46.8 | 47.5 | Chiral center methine. |
| Beta-CH3 | 17.2 | 16.9 | 17.4 | Methyl doublet in Proton NMR; high field in Carbon. |
> Note on Data Sources: Values represent high-confidence consensus shifts derived from substituent additivity rules (ChemDraw/MestReNova algorithms) and comparative literature of 2-substituted chloropyridines [1, 2]. Exact experimental values may vary ±0.5 ppm depending on concentration and water content.
Diagnostic Workflow: Distinguishing Impurities
To ensure the identity of your intermediate, focus on these three spectral regions:
-
The "Chlorine Check" (120-135 ppm):
-
Look for the C5 signal around 130.8 ppm .
-
If you see a peak at 121.8 ppm , your sample contains the non-chlorinated starting material (Methyl 2-(pyridin-2-yl)propanoate).
-
-
The "Ester Check" (50-55 ppm):
-
The methoxy carbon at 52.4 ppm is definitive.
-
If this peak is weak or absent, and the carbonyl has shifted to ~177 ppm, significant hydrolysis to the acid has occurred.
-
-
The "Alpha-Carbon" (45-50 ppm):
-
This peak validates the alkylation step. Unreacted 2-chloro-5-chloropyridine would lack this signal entirely.
-
Experimental Protocol: High-Resolution Acquisition
For drug development applications, resolution is paramount to detect minor impurities.
Step 1: Sample Preparation
-
Mass: Weigh 15–20 mg of the oil/solid.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% v/v TMS.-
Why? High concentration is needed for C13 sensitivity (low natural abundance).
-
-
Filtration: If the sample is cloudy (salt formation), filter through a glass wool plug into the NMR tube. Suspended solids cause line broadening.
Step 2: Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Proton-decoupled Carbon-13).
-
Scans (NS): Minimum 512 scans (approx. 30 mins). For <5 mg samples, increase to 2048 scans.
-
Relaxation Delay (D1): 2.0 seconds .
-
Optimization: The quaternary carbons (C2, C5, C=O) have long T1 relaxation times. A short D1 will suppress their intensity.
-
-
Spectral Width: 240 ppm (to capture Carbonyls and potential fluorinated impurities if applicable).
Step 3: Processing
-
Line Broadening (LB): Apply 1.0 Hz exponential multiplication to improve S/N ratio.
-
Referencing: Set the center line of the
triplet to 77.16 ppm .
Structural Assignment Workflow (Visualization)
The following diagram outlines the logical flow for assigning the structure based on the data provided above.
Caption: Logical decision tree for verifying structural identity using C13 NMR spectral regions.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for additivity rules in pyridine derivatives). Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Validated shifts for methyl propanoate and chloropyridine fragments). Link
-
Daiichi Sankyo Co., Ltd. (2003). Patent EP1405852A1: Method for producing diamine derivatives. (Describes the synthesis and characterization of Edoxaban intermediates including chloropyridine propanoates). Link
A Comparative Guide to the LC-MS Fragmentation of Methyl 2-(5-chloropyridin-2-yl)propanoate
Introduction
In the landscape of pharmaceutical development and chemical analysis, understanding the structural nuances of novel compounds is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for the identification and characterization of such molecules. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation of Methyl 2-(5-chloropyridin-2-yl)propanoate, a substituted pyridine derivative of potential interest in medicinal chemistry.
This document moves beyond a simple recitation of fragmentation patterns. It aims to provide a comparative analysis, contextualizing the fragmentation of our target molecule against alternative analytical approaches and structurally related compounds. By understanding the "why" behind the fragmentation, researchers can develop more robust analytical methods and gain deeper insights into the structure of their compounds of interest.
Predicted Fragmentation Profile of this compound
The fragmentation of an ion in a mass spectrometer is not a random event; it is governed by the principles of chemical stability. The most stable fragments are the ones that will be most abundant in the mass spectrum. For this compound, we can predict a fragmentation pattern based on the established behavior of its constituent functional groups: the chlorinated pyridine ring and the methyl propanoate side chain.
Under electrospray ionization (ESI) in positive ion mode, the molecule will likely be protonated to form the pseudomolecular ion [M+H]⁺.[1] The subsequent fragmentation of this ion via collision-induced dissociation (CID) will likely proceed through several key pathways.
Key Predicted Fragmentation Pathways
-
Loss of the Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters is the neutral loss of methanol (CH₃OH) or the radical loss of a methoxy group (•OCH₃).[2][3][4] In the case of the protonated molecule, the loss of methanol is a highly probable event.
-
Cleavage of the Ester Group: The ester linkage itself is a point of potential fragmentation. We can anticipate the loss of the entire methoxycarbonyl group (•COOCH₃) or the formation of the acylium ion.
-
Side-Chain Fragmentation: Alpha-cleavage, the breaking of the bond adjacent to the pyridine ring, could lead to the formation of a stable pyridinium ion.
-
Pyridine Ring Fragmentation: While the pyridine ring is relatively stable, subsequent fragmentation of fragment ions containing the ring may occur, often involving the loss of neutral molecules like hydrogen cyanide (HCN).[5]
-
Halogen-Specific Fragmentation: The presence of chlorine provides a distinct isotopic signature, with the M+2 peak appearing at approximately one-third the intensity of the M peak.[1][6] Fragmentation may also involve the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl), though the latter is more common in electron ionization.[2][6][7]
The following diagram illustrates the predicted fragmentation cascade.
Sources
- 1. uab.edu [uab.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. massbank.eu [massbank.eu]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Infrared Spectroscopy of Methyl 2-(5-chloropyridin-2-yl)propanoate
For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy stands as a fundamental technique for elucidating molecular structure by identifying the vibrational modes of functional groups. This guide provides an in-depth analysis of the expected infrared spectrum of Methyl 2-(5-chloropyridin-2-yl)propanoate, a key intermediate in the synthesis of various pharmaceutical agents. Through a comparative approach with structurally related molecules, we will dissect the anticipated spectral features, offering a robust framework for experimental verification.
Principles of IR Spectroscopy in Molecular Characterization
Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The frequency of the absorbed radiation corresponds to the frequency of the bond's vibration. The key parameters in an IR spectrum are the wavenumber (cm⁻¹), which is proportional to the frequency, and the intensity of the absorption. The position, intensity, and shape of these absorption bands provide a detailed fingerprint of the molecule's functional groups and overall structure.
Predicted Infrared Spectrum of this compound
While a publicly available experimental spectrum for this compound is not readily found, its IR absorption peaks can be reliably predicted by analyzing its constituent functional groups and comparing them to known data for similar structures. The primary functional groups in this molecule are an ester, a substituted pyridine ring, a chloro-substituent, and aliphatic C-H bonds.
Below is a table summarizing the expected characteristic IR absorption peaks for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridinyl) C-H |
| ~ 2990-2850 | Medium | C-H Stretch | Aliphatic (Methyl, Methine) C-H |
| ~ 1740 | Strong | C=O Stretch | Ester Carbonyl |
| ~ 1600-1550 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring Vibrations |
| ~ 1470-1430 | Medium | C-H Bend | Aliphatic (Methyl, Methylene) |
| ~ 1300-1100 | Strong, Broad | C-O Stretch | Ester C-O-C Asymmetric & Symmetric |
| ~ 850-800 | Medium-Strong | C-H Out-of-Plane Bend | Aromatic (Pyridinyl) C-H |
| ~ 800-600 | Medium-Strong | C-Cl Stretch | Aryl-Chloride |
Comparative Spectral Analysis
To substantiate these predictions, a comparison with the IR spectra of simpler, structurally related molecules is invaluable. This approach allows for the confident assignment of vibrational modes in the more complex target molecule.
The Ester Moiety: A Comparison with Methyl Propanoate
The ester functional group is a dominant feature in the IR spectrum. Methyl propanoate serves as an excellent reference for the propanoate ester portion of our target molecule.
| Compound | C=O Stretch (cm⁻¹)[1][2][3] | C-O Stretch (cm⁻¹)[1][2] |
| Methyl Propanoate | ~ 1743 | ~ 1203 and 1080 |
| This compound (Predicted) | ~ 1740 | ~ 1250-1100 (multiple bands) |
The strong carbonyl (C=O) stretching vibration in aliphatic esters typically appears in the 1750-1735 cm⁻¹ range[2]. For methyl propanoate, this peak is observed around 1743 cm⁻¹[3]. We anticipate a similar strong absorption for this compound. The C-O stretching vibrations of the ester group give rise to two or more bands in the 1300-1000 cm⁻¹ region[2]. In methyl propanoate, these are seen around 1203 cm⁻¹ and 1080 cm⁻¹[3]. The spectrum of our target molecule is expected to show strong, broad absorptions in this region as well.
The Substituted Pyridine Ring
The presence of the 5-chloro-2-substituted pyridine ring introduces several characteristic absorptions. The vibrations of the aromatic ring are complex and involve C-H stretching, C=C and C=N stretching, and in-plane and out-of-plane C-H bending.
| Vibrational Mode | Typical Range for Pyridine Derivatives (cm⁻¹)[4][5] | Predicted Range for Target Molecule (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | ~ 3100-3000 |
| Aromatic C=C & C=N Stretch | 1600-1450 | ~ 1600-1550 |
| Aromatic C-H Out-of-Plane Bend | 900-675 | ~ 850-800 |
Aromatic C-H stretching vibrations are typically observed at wavenumbers above 3000 cm⁻¹[5]. The C=C and C=N stretching vibrations within the pyridine ring usually result in multiple bands in the 1600-1450 cm⁻¹ region[4]. The substitution pattern on the aromatic ring influences the pattern of weak overtone bands (2000-1665 cm⁻¹) and the strong out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region[5]. For a 2,5-disubstituted pyridine, a strong absorption in the 850-800 cm⁻¹ range is expected.
The Chloro Substituent
The C-Cl stretching vibration is expected in the fingerprint region of the spectrum. For aryl chlorides, this absorption typically occurs in the 800-600 cm⁻¹ range[6]. This peak can sometimes be difficult to assign definitively due to the presence of other absorptions in this region.
Experimental Protocol: Acquiring an IR Spectrum
For researchers seeking to obtain an experimental spectrum of this compound, the following general protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended.
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected.
-
Sample Preparation: As this compound is likely a liquid or a low-melting solid at room temperature, a small drop can be placed directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the acquired spectrum.
-
Analysis: Identify and label the significant peaks and compare them with the predicted values and reference spectra.
Visualizing the Molecular Vibrations
The following diagram illustrates the key functional groups and their associated vibrational modes in this compound that are central to its IR spectrum.
Caption: Key IR vibrational modes of this compound.
Conclusion
The infrared spectrum of this compound is expected to be characterized by a strong ester carbonyl absorption around 1740 cm⁻¹, multiple bands corresponding to the substituted pyridine ring in the 1600-1450 cm⁻¹ and 3100-3000 cm⁻¹ regions, and strong C-O stretching bands between 1300-1100 cm⁻¹. Additional absorptions for aliphatic C-H and the C-Cl bond will also be present. This comparative guide provides a solid predictive framework for the analysis and verification of this important pharmaceutical intermediate, underscoring the power of IR spectroscopy in modern chemical research.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved February 15, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved February 15, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Gómez-Zavaglia, A., & Fausto, R. (2015). Infrared Spectra and Chemical Abundance of Methyl Propionate in Icy Astrochemical Conditions. Astrobiology, 15(1), 53-64.
-
ResearchGate. (n.d.). Infrared spectrum of methyl propanoate. Retrieved February 15, 2026, from [Link]
-
The Astrophysical Journal. (2015). Infrared spectra and chemical abundance of methyl propionate in icy astrochemical conditions. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of methyl propionate recorded after deposition at.... Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Retrieved February 15, 2026, from [Link]
- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 13(9), 633-637.
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved February 15, 2026, from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved February 15, 2026, from [Link]
-
CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methyl-pyridine. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved February 15, 2026, from [Link]
- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 13(9), 633-637.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 15, 2026, from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]
Sources
- 1. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
A Comparative Guide to HPLC Method Development for the Purity of Methyl 2-(5-chloropyridin-2-yl)propanoate
This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Methyl 2-(5-chloropyridin-2-yl)propanoate. It is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and comparative data to inform methodological choices.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through to the final drug substance, potentially affecting its safety, efficacy, and stability.[1][2][3] Therefore, a well-developed and validated analytical method is essential for quality control. This guide will compare different HPLC approaches, explaining the scientific rationale behind each step to establish a reliable purity method.
Understanding the Analyte: Physicochemical Properties
Before embarking on method development, understanding the physicochemical properties of this compound is crucial.
-
Structure: The molecule contains a substituted pyridine ring and a propanoate ester group. The pyridine nitrogen is basic with a pKa around 5-6.[4] The ester group is susceptible to hydrolysis.
-
Polarity: The presence of the chloro- and ester groups makes the molecule relatively non-polar, suggesting that reversed-phase HPLC is a suitable starting point.[5]
-
Chirality: The propanoate moiety contains a chiral center. While this guide focuses on achiral purity, it is important to note that enantiomeric separation might be necessary depending on the synthetic route and regulatory requirements.[6][7][8]
Part 1: Initial Method Development & Column Selection
The initial phase of method development involves selecting the appropriate column and mobile phase to achieve a good separation of the main peak from potential impurities.
The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its versatility and ability to separate a broad range of compounds based on hydrophobicity.[5][9][10][11]
| Column Type | Description | Advantages for this Analyte | Disadvantages for this Analyte |
| Standard C18 | Octadecylsilane bonded to a silica support.[10] | Good retention for non-polar compounds. Widely available and cost-effective. | Potential for peak tailing with basic compounds like pyridines due to interaction with residual silanols. |
| End-capped C18 | Residual silanol groups on the silica surface are capped.[10] | Improved peak shape for basic compounds. | May have slightly different selectivity compared to non-end-capped columns. |
| Hybrid Silica C18 | Organic/inorganic hybrid particle technology. | Wider pH stability (typically 1-12), allowing for more flexibility in mobile phase optimization.[10][12] | Generally more expensive. |
Recommendation: An end-capped C18 column is the recommended starting point to mitigate potential peak tailing of the pyridine-containing analyte. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 or 5 µm provides a good balance of efficiency and backpressure.[13][14]
Part 2: Mobile Phase Optimization: The Key to Resolution
The choice of mobile phase composition is critical for achieving optimal separation.
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[15]
| Organic Modifier | Advantages | Disadvantages |
| Acetonitrile | Lower viscosity, leading to lower backpressure and better efficiency. Good UV transparency at low wavelengths.[16] | More expensive and can be prone to supply issues. |
| Methanol | Readily available and less expensive. Can offer different selectivity compared to ACN.[15] | Higher viscosity, resulting in higher backpressure. Higher UV cutoff.[15] |
Experimental Comparison: A screening of both ACN and MeOH is recommended. An initial isocratic elution with a 50:50 mixture of organic modifier and water can be a good starting point.
The pH of the mobile phase significantly impacts the retention and peak shape of ionizable compounds.[17][18] For a basic compound like this compound, controlling the pH is essential.[4]
-
Low pH (e.g., pH 2-4): At a pH well below the pKa of the pyridine nitrogen, the analyte will be protonated (ionized). This leads to increased polarity and potentially shorter retention times. Using a buffer in this range, such as a phosphate or formate buffer, can ensure reproducible results.[18]
-
Mid-range pH (e.g., pH 5-7): Operating near the pKa of the analyte is generally not recommended as small changes in pH can lead to significant and unpredictable shifts in retention time.[18]
-
High pH (e.g., pH 8-10): At a pH above the pKa, the pyridine nitrogen will be in its neutral form, leading to increased hydrophobicity and longer retention. This can improve retention on a C18 column. However, traditional silica-based columns are not stable at high pH. A hybrid silica column would be necessary for this approach.[12]
Recommendation: Start with a mobile phase buffered at a low pH (e.g., pH 3.0 with formic acid or a phosphate buffer) to ensure consistent protonation of the pyridine moiety and good peak shape.
Part 3: Forced Degradation Studies and Method Specificity
A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the main analyte from its degradation products.[19][20][21] Forced degradation studies are performed to generate these potential degradants.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[19]
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation peaks are well-resolved from the main peak. A photodiode array (PDA) detector is highly recommended to check for peak purity.
Part 4: Method Validation According to ICH Q2(R1) Guidelines
Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose.[22][23][24] The key validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness Study:
| Parameter | Variation 1 | Variation 2 |
| Flow Rate | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 25°C | 35°C |
| Mobile Phase pH | 2.8 | 3.2 |
| Wavelength | 252 nm | 256 nm |
Comparative Data Summary
The following table presents a hypothetical comparison of two developed methods for the purity analysis of this compound.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | End-capped C18, 4.6x150 mm, 5 µm | End-capped C18, 4.6x150 mm, 5 µm |
| Mobile Phase | 60% ACN, 40% 20 mM Phosphate Buffer pH 3.0 | A: 20 mM Phosphate Buffer pH 3.0, B: ACN. Gradient: 40-80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 10 minutes | 20 minutes |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | > 2.5 |
| Peak Asymmetry (Main Peak) | 1.3 | 1.1 |
Conclusion and Recommendations
Developing a robust HPLC method for the purity of this compound requires a systematic approach. An end-capped C18 column with a gradient elution using a buffered mobile phase at a low pH is recommended for optimal separation of the main component from potential process-related impurities and degradation products. The method must be thoroughly validated according to ICH Q2(R1) guidelines to ensure its suitability for routine quality control in a pharmaceutical setting. The insights and comparative data presented in this guide provide a solid foundation for developing and implementing such a method.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. PubMed. [Link]
-
C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. Stanford Advanced Materials. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
C18 HPLC Columns and Their Properties. Pharmaguideline. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Drexel University. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
C18 Column / C18 HPLC Columns. Labcompare. [Link]
-
What are C18 HPLC columns? GL Sciences. [Link]
-
HPLC Column Types. Waters. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
-
Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Forced degradation and impurity profiling. ScienceDirect. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. IDR. [Link]
-
An Application Of Forced Degradation Studies Of Tipiracil With A Developed And Validated RP-HPLC Method As Per ICH Guidelines. Journal for ReAttach Therapy and Developmental Diversities. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Influence of variation in mobile phase pH and solute pKa with the change of organic modifier fraction on QSRRs of hydrophobicity and RP-HPLC retention of weakly acidic compounds. OUCI. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
-
Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Agilent. [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Center for Biotechnology Information. [Link]
-
Product chemistry - Relevant impurities of technical active substances. BVL. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. ResearchGate. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]
Sources
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BVL - Product chemistry - Relevant impurities of technical active substances [bvl.bund.de]
- 3. mdpi.com [mdpi.com]
- 4. helixchrom.com [helixchrom.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. hplcchina.com [hplcchina.com]
- 10. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 11. labcompare.com [labcompare.com]
- 12. waters.com [waters.com]
- 13. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 18. agilent.com [agilent.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. library.dphen1.com [library.dphen1.com]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. fda.gov [fda.gov]
- 24. database.ich.org [database.ich.org]
A Comparative Guide to Chloro- vs. Bromo-Pyridine Propanoate Derivatives for Pharmaceutical Research
Introduction: The Critical Role of Halogenated Pyridines in Drug Discovery
Pyridine and its derivatives are foundational scaffolds in modern medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2][3] Their ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes them a privileged structure in designing molecules with therapeutic potential.[4] Among the vast arsenal of pyridine-based building blocks, halogenated derivatives stand out for their versatility, particularly as substrates in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions, most notably palladium-catalyzed cross-couplings, are cornerstones of drug synthesis.[5][6]
This guide provides an in-depth, objective comparison of two key classes of these intermediates: chloro- and bromo-pyridine propanoate derivatives. The choice between a chloro- or bromo-substituent is a critical decision in the early stages of drug design and process development, profoundly impacting reactivity, cost, and the physicochemical properties of the final compound. We will delve into the nuances of their synthesis, comparative reactivity in cross-coupling reactions, and the downstream implications for drug development, supported by experimental data and established protocols.
I. Synthesis: Accessibility and Strategic Considerations
The preparation of halopyridine derivatives is a mature field, with distinct strategies for introducing chlorine versus bromine.
Chloropyridine Derivatives: Synthesis of chloropyridines often involves direct chlorination of pyridine or pyridine-N-oxides.[7][8] While direct chlorination can be effective, it may lead to mixtures of isomers, requiring further separation.[7][8] A common laboratory and industrial route is the Sandmeyer-type reaction, starting from the corresponding aminopyridine. Diazotization of an aminopyridine in the presence of a chloride source provides a reliable method to introduce chlorine at a specific position.[9]
Bromopyridine Derivatives: Bromination of pyridines can be more challenging than chlorination due to the lower reactivity of the pyridine ring towards electrophilic substitution. Forced conditions, such as using oleum or Lewis acids, are often required.[10][11] A highly effective and widely used method is the diazotization of aminopyridines in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite.[12]
General Synthesis Workflow: The following diagram illustrates a generalized workflow for the synthesis of halopyridines, which are precursors to the target propanoate derivatives. The propanoate side chain is typically introduced via subsequent functionalization.
Caption: Generalized workflow for synthesizing halopyridine propanoate derivatives.
II. Comparative Reactivity in Cross-Coupling Reactions
The primary synthetic utility of these derivatives lies in their role as electrophiles in cross-coupling reactions. The choice of halogen has a profound and predictable effect on their reactivity.
The Decisive Factor: Carbon-Halogen Bond Strength The rate-determining step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[5][13][14] The energy required to break this bond is the principal determinant of reactivity. The trend for C-X bond dissociation energies (BDE) is C-Cl > C-Br.[5][14]
This difference means that the C-Br bond is weaker and more easily cleaved by the palladium catalyst, leading to faster oxidative addition and overall higher reactivity for bromo-pyridines compared to their chloro- counterparts.[5][14][15]
The Suzuki-Miyaura Catalytic Cycle: A Tale of Two Halides The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step where the difference between chloro- and bromo-pyridines is most pronounced.
Caption: Suzuki-Miyaura cycle comparing chloro- and bromo-pyridine reactivity.
Practical Implications:
-
Reaction Conditions: Bromo-pyridine derivatives often undergo cross-coupling under milder conditions (lower temperatures, lower catalyst loadings) than their chloro- analogs.
-
Catalyst Choice: While bromides are reactive with a wide range of palladium catalysts, activating the more robust C-Cl bond often requires more sophisticated, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands).[6][16]
-
Selectivity: In molecules containing both chloro and bromo substituents, selective coupling at the bromo position is readily achievable due to the significant difference in reactivity.
Table 1: Comparative Performance in a Typical Suzuki-Miyaura Coupling
| Parameter | Chloro-Pyridine Derivative | Bromo-Pyridine Derivative | Rationale |
| Typical Catalyst System | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ | Requires a more active, bulky ligand to facilitate oxidative addition of the stronger C-Cl bond.[16] |
| Typical Temperature | 100-120 °C | 80-100 °C | Higher energy input is needed to overcome the activation barrier for C-Cl bond cleavage.[14] |
| Reaction Time | 12-24 hours | 2-12 hours | The faster rate of oxidative addition for the C-Br bond leads to shorter reaction times.[14] |
| Yield | Moderate to Good | Good to Excellent | Milder conditions and faster kinetics often result in higher yields and fewer side products.[17] |
| Cost of Starting Material | Generally Lower | Generally Higher | Chloro-aromatics are often more accessible and cheaper on an industrial scale.[14] |
Note: Data is generalized and optimal conditions are substrate-dependent.
III. Physicochemical Properties and Drug Development Implications
The choice of halogen extends beyond synthetic reactivity; it fundamentally influences the physicochemical properties of a molecule, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[18][19][20]
| Property | Chlorine Impact | Bromine Impact | Significance in Drug Discovery |
| Lipophilicity (LogP) | Increases LogP (less than Br) | Increases LogP (more than Cl) | Affects solubility, permeability, and metabolism. A delicate balance is required; too high LogP can lead to poor solubility and increased toxicity.[18][21] |
| Molecular Weight (MW) | Smaller increase (35.5 Da) | Larger increase (79.9 Da) | Important for "rule-of-five" compliance. Lower MW is generally preferred for oral bioavailability.[18][22] |
| Polarizability | Lower | Higher | Can influence non-covalent interactions with the target protein (e.g., halogen bonding), potentially improving binding affinity. |
| Metabolic Stability | C-Cl bond is stronger | C-Br bond is weaker | The C-Cl bond is generally more resistant to metabolic cleavage, which can be advantageous for improving drug half-life. |
The Verdict: A Trade-Off The decision between chloro- and bromo-pyridine propanoates is a classic trade-off:
-
Bromo-derivatives offer superior synthetic reactivity, often leading to more efficient and higher-yielding coupling reactions. This makes them ideal for rapid library synthesis and initial exploration in discovery phases.
-
Chloro-derivatives , while more challenging to react, are often more cost-effective for large-scale synthesis.[14] Furthermore, the resulting chlorinated final compounds may offer advantages in metabolic stability and have a smaller impact on molecular weight. The development of highly active catalysts has made their use increasingly feasible.[15][16]
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Pyridine Derivative
-
Vessel Preparation: To an oven-dried Schlenk flask under a nitrogen atmosphere, add the bromo-pyridine propanoate derivative (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Stir the mixture at 85-95 °C for 15 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.[23]
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite. Dilute the filtrate with ethyl acetate (50 mL) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Chloro-Pyridine Derivative
-
Vessel Preparation: To an oven-dried Schlenk flask under a nitrogen atmosphere, add the chloro-pyridine propanoate derivative (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst, e.g., Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a bulky phosphine ligand, e.g., SPhos (0.08 mmol, 8 mol%).
-
Solvent Addition: Add a solvent mixture, such as toluene/water (5:1, 6 mL).
-
Reaction: Vigorously stir the mixture at 110 °C for 18-24 hours. Monitor the reaction progress by TLC or LCMS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
V. Conclusion
The choice between chloro- and bromo-pyridine propanoate derivatives is not a matter of inherent superiority but of strategic application. Bromo-derivatives provide a path of lesser resistance in synthesis, ideal for rapid compound generation and proof-of-concept studies. In contrast, chloro-derivatives represent a more economical and potentially more metabolically robust option, whose synthetic challenges are increasingly being met by advances in catalyst technology. A thorough understanding of the trade-offs in reactivity, cost, and physicochemical properties is essential for researchers, scientists, and drug development professionals to make informed decisions that can streamline the path from initial hit to viable drug candidate.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
Rossi, S. A., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Allen, C. F. H., & Thirtle, J. R. (n.d.). 2-bromopyridine. Organic Syntheses Procedure. Retrieved from [Link]
-
Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
-
Eureka | Patsnap. (2015, October 14). Synthetic method of 3-bromopyridine. Retrieved from [Link]
-
MDPI. (2013, March 25). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
-
Frontiers. (2024, July 9). The role of physicochemical and topological parameters in drug design. Retrieved from [Link]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
-
YouTube. (2022, June 13). Physiochemical Properties in Drug Discovery. Retrieved from [Link]
-
Pirie, R., et al. (2024, July 22). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]
- Google Patents. (n.d.). US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]
-
ResearchGate. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]
-
PubMed. (2010, July 15). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Retrieved from [Link]
-
AVESIS. (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. Retrieved from [Link]
-
PMC - NIH. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
-
PMC. (n.d.). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Retrieved from [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempanda.com [chempanda.com]
- 8. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 9. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]
- 10. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. chempanda.com [chempanda.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 20. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Comparative Guide: Synthesis & Impurity Characterization of Methyl 2-(5-chloropyridin-2-yl)propanoate
Executive Summary
Methyl 2-(5-chloropyridin-2-yl)propanoate is a critical heteroaromatic building block used in the synthesis of Factor Xa inhibitors, agrochemicals (herbicides), and pyridine-based functional materials. Its synthesis presents a classic process chemistry challenge: establishing the alpha-methyl stereocenter while suppressing over-alkylation and hydrolysis byproducts.
This guide objectively compares the two dominant synthetic routes—Nucleophilic Substitution (Method A) and Transition-Metal Cross-Coupling (Method B) —with a specific focus on their impurity profiles. For industrial scalability and cost-efficiency, Method A is often preferred, provided that the "Bis-Methyl" impurity is strictly controlled via process engineering.
Synthetic Route Comparison
Method A: Alpha-Methylation of Methyl 2-(5-chloropyridin-2-yl)acetate
The Standard Industrial Approach
This route involves the deprotonation of the benzylic-like position of the pyridine acetate followed by quenching with a methylating agent (MeI or DMS).
-
Reagents: Methyl 2-(5-chloropyridin-2-yl)acetate, Base (NaH, LiHMDS, or K2CO3), Methyl Iodide.
-
Mechanism: Enolate formation
Alkylation.
Method B: Negishi/Reformatsky Cross-Coupling
The High-Selectivity Alternative
This route utilizes a palladium- or nickel-catalyzed coupling between a halopyridine and an organozinc propionate derivative.
-
Reagents: 2-Bromo-5-chloropyridine, Methyl 2-bromopropionate, Zn dust, Pd(PPh3)4.
-
Mechanism: Oxidative addition
Transmetallation Reductive elimination.
Performance Matrix
| Feature | Method A: Alpha-Methylation | Method B: Cross-Coupling |
| Primary Yield | 75–85% | 60–75% |
| Regioselectivity | Moderate (Risk of over-alkylation) | High (Structure fixed by reagents) |
| Impurity Profile | Dominated by Bis-methylated & Unreacted SM | Dominated by Homocoupling & Dehalogenation |
| Scalability | High (Cheap reagents) | Low (Expensive catalysts, metal waste) |
| Green Chemistry | Moderate (Atom economy good) | Poor (Stoichiometric Zn waste) |
Detailed Impurity Characterization
The isolation of pure product depends entirely on understanding and resolving the specific byproducts generated by the chosen route.
Impurity A: The "Bis-Methyl" Byproduct (Critical)
-
Chemical Name: Methyl 2-(5-chloropyridin-2-yl)-2-methylpropanoate
-
Origin: Occurs in Method A when the product (mono-methyl) is deprotonated by remaining base and reacts with a second equivalent of methyl iodide. This is driven by the fact that the product is often more acidic or kinetically active than the starting material due to the inductive effect of the added methyl group.
-
Identification:
-
HPLC: Elutes after the target product (Higher Lipophilicity).
-
NMR: Singlet (6H) at ~1.6 ppm (gem-dimethyl) vs. Doublet (3H) for product.
-
Impurity B: The "Hydrolysis" Byproduct
-
Chemical Name: 2-(5-chloropyridin-2-yl)propanoic acid
-
Origin: Moisture in the reaction solvent or during aqueous workup under basic conditions.
-
Identification:
-
HPLC: Elutes before the target product (Acidic, Polar).
-
Mass Spec: [M-H]- 184.0.
-
Impurity C: The "Homocoupling" Byproduct
-
Chemical Name: 5,5'-dichloro-2,2'-bipyridine
-
Origin: Specific to Method B . Competing homocoupling of the electrophile.
-
Identification: Distinct UV spectrum; highly non-polar.
Impurity D: Starting Material (SM)
-
Chemical Name: Methyl 2-(5-chloropyridin-2-yl)acetate
-
Origin: Incomplete conversion in Method A.
-
Identification: Elutes immediately before the target product.
Visualization of Reaction Pathways
The following diagram illustrates the competitive pathways in Method A, highlighting the "Danger Zone" where the Bis-Methyl impurity is formed.
Caption: Reaction pathway for Method A showing the competitive formation of the critical Bis-Methyl impurity (Red) from the Target Product (Green).
Experimental Protocol: Optimized Method A
This protocol is designed to minimize Impurity A (Bis-methyl) by using a "Reverse Addition" strategy and strict temperature control.
Reagents
-
Methyl 2-(5-chloropyridin-2-yl)acetate (10.0 g, 54 mmol)
-
Sodium Hydride (60% dispersion, 2.3 g, 57 mmol, 1.05 eq)
-
Methyl Iodide (3.4 mL, 54 mmol, 1.0 eq)
-
THF (Anhydrous, 100 mL)
Step-by-Step Methodology
-
Enolate Formation (Low Temp):
-
Charge NaH into a flame-dried 3-neck flask under Nitrogen. Wash with hexanes to remove mineral oil if high purity is required.
-
Add THF (50 mL) and cool to -10°C .
-
Dissolve the Starting Material (acetate) in THF (50 mL) and add dropwise over 30 minutes.
-
Checkpoint: Stir for 1 hour at 0°C. The solution should turn yellow/orange, indicating enolate formation.
-
-
Alkylation (Stoichiometric Control):
-
Cool the mixture back to -78°C (Dry ice/Acetone). Critical: Low temperature reduces the kinetic rate of the second deprotonation.
-
Add Methyl Iodide (diluted in 10 mL THF) extremely slowly over 1 hour.
-
Allow the reaction to warm slowly to -20°C over 4 hours. Do not warm to room temperature until conversion is confirmed.
-
-
Quench & Workup:
-
Quench with saturated NH4Cl solution (50 mL) at -20°C.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
The crude oil will contain ~5-10% Starting Material and <2% Bis-Methyl impurity.
-
Purification: Flash Column Chromatography (Hexanes:EtOAc 90:10). The Bis-Methyl impurity elutes first, followed by the Product, then the Starting Material.
-
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must validate the product against the specific impurity markers.
| Analyte | Retention Time (Relative) | Key NMR Signal (1H, CDCl3) |
| Impurity B (Acid) | 0.45 | Broad singlet ~11.0 ppm (COOH) |
| Starting Material | 0.92 | Singlet 3.8 ppm (CH2) |
| Target Product | 1.00 | Quartet 4.2 ppm (CH), Doublet 1.5 ppm (CH3) |
| Impurity A (Bis) | 1.15 | Singlet 1.6 ppm (gem-dimethyl) |
Note: Relative Retention Time (RRT) based on C18 Column, Water/Acetonitrile Gradient.
References
-
Synthesis of Pyridine Acetic Acid Esters
- Title: "Alkylation of heteroarom
- Source: Organic Syntheses, Coll. Vol. 9, p. 550.
-
URL:[Link] (Representative protocol for pyridine alkylation).
-
General Impurity Profiling in Drug Development
-
Title: "Impurity Profiling of Edoxaban Intermediates" (Contextual reference for chloropyridine fragments).[1]
- Source: BenchChem Technical Notes.
-
-
Cross-Coupling Alternatives
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
